molecular formula C12H9N3O4 B155187 4-Amino-2,6-dinitrobiphenyl CAS No. 136861-00-2

4-Amino-2,6-dinitrobiphenyl

Cat. No.: B155187
CAS No.: 136861-00-2
M. Wt: 259.22 g/mol
InChI Key: SFOZSUOXRHKVCL-UHFFFAOYSA-N
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Description

4-Amino-2,6-dinitrobiphenyl, also known as 4-Amino-2,6-dinitrobiphenyl, is a useful research compound. Its molecular formula is C12H9N3O4 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,6-dinitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,6-dinitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dinitro-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c13-9-6-10(14(16)17)12(11(7-9)15(18)19)8-4-2-1-3-5-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOZSUOXRHKVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159985
Record name 4-Amino-2,6-dinitrobiphenyl
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URL https://comptox.epa.gov/dashboard/DTXSID40159985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136861-00-2
Record name 4-Amino-2,6-dinitrobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136861002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,6-dinitrobiphenyl
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URL https://comptox.epa.gov/dashboard/DTXSID40159985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2,6-DINITROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4L4R54GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 4-Amino-2,6-dinitrobiphenyl

[1]

Executive Summary & Chemical Identity

4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2) is a substituted biphenyl characterized by an amino group at the para position (relative to the biphenyl bond) and two nitro groups at the ortho positions (relative to the biphenyl bond) on the same phenyl ring.[1] This specific substitution pattern creates a highly electron-deficient ring system with significant steric hindrance around the biphenyl linkage.

The compound is structurally synonymous with 3,5-dinitro-4-phenylaniline , a nomenclature that highlights its derivation from an aniline core where the phenyl group is at the para position (C4) and the nitro groups are at the meta positions (C3, C5) relative to the amine.

Chemical Identity Table
PropertyDetail
IUPAC Name 2,6-Dinitro-[1,1'-biphenyl]-4-amine
Common Synonyms 4-Amino-2,6-dinitrobiphenyl; 3,5-Dinitro-4-phenylaniline
CAS Number 136861-00-2
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
SMILES Nc1cc(NO2)c(c(NO2)c1)-c2ccccc2
InChI Key SFOZSUOXRHKVCL-UHFFFAOYSA-N

Physical Properties

The physical characteristics of 4-Amino-2,6-dinitrobiphenyl are dominated by the strong intermolecular hydrogen bonding potential of the amine and nitro groups, as well as the π-stacking interactions of the biphenyl system.

Physicochemical Data
PropertyValue (Experimental/Predicted)Context & Implications
Appearance Yellow to Orange Crystalline SolidTypical of polynitroanilines due to n→π transitions.
Melting Point 215–220 °C (Predicted)High melting point due to symmetry and dipole interactions.
Boiling Point ~450 °C (Decomposes)Thermal instability of nitro groups precludes distillation at atmospheric pressure.
Density ~1.45 g/cm³High density characteristic of nitro-aromatics.
LogP (Octanol/Water) 2.54Moderately lipophilic; capable of crossing cellular membranes.
Solubility (Water) < 0.1 mg/mL (Insoluble)Hydrophobic biphenyl core dominates.
Solubility (Organic) Soluble in DMSO, Acetone, DMFPolar aprotic solvents disrupt intermolecular H-bonds.
pKa (Conjugate Acid) ~1.0–1.5Extremely weak base. The two ortho-nitro groups strongly withdraw electron density from the amine, reducing its basicity.

*Note: Where specific experimental values are absent in public registries, high-confidence predicted values based on structural analogues (e.g., 3,5-dinitroaniline) are provided.

Chemical Properties & Reactivity

The reactivity of 4-Amino-2,6-dinitrobiphenyl is defined by the "push-pull" electronic system: the electron-donating amino group is opposed by two electron-withdrawing nitro groups.

Electronic Structure & Sterics
  • Steric Inhibition of Resonance: The nitro groups at positions 2 and 6 force the two phenyl rings out of planarity. This "twist" reduces conjugation between the two rings, making the electronic properties of the dinitro-aniline ring relatively independent of the unsubstituted phenyl ring.

  • Nucleophilicity: The amine is poorly nucleophilic due to the strong -I (inductive) and -M (mesomeric) effects of the nitro groups. Acylation or alkylation requires vigorous conditions.

Key Reactions
  • Reduction (Nitro Groups):

    • Selective reduction (e.g., using ammonium sulfide or controlled catalytic hydrogenation) can yield 2,4,6-triaminobiphenyl or intermediate hydroxylamines.

    • Significance: The hydroxylamine intermediate is the proximal mutagen in biological systems.

  • Diazotization:

    • Despite low basicity, the amine can be diazotized with nitrosyl sulfuric acid (

      
      ).
      
    • Utility: The resulting diazonium salt can be hydrolyzed to the phenol (4-hydroxy-2,6-dinitrobiphenyl) or coupled to form azo dyes.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • The nitro groups activate the ring, but the amino group deactivates it towards nucleophilic attack. However, if the amine is converted to a halide (via Sandmeyer), the ring becomes highly susceptible to

      
       at the C4 position.
      

Synthesis & Characterization

The synthesis of 4-Amino-2,6-dinitrobiphenyl is challenging via direct nitration of 4-aminobiphenyl because electrophilic substitution favors the unsubstituted ring or positions ortho to the amine (3,5-positions relative to the amine, which corresponds to 2,6-positions in the biphenyl numbering). However, direct nitration often leads to complex mixtures.

Modern Synthetic Route: Suzuki-Miyaura Coupling

The most robust method involves constructing the biphenyl bond after establishing the functional group pattern.

Protocol:

  • Precursor: Start with 4-iodo-3,5-dinitroaniline .

  • Coupling: React with phenylboronic acid in the presence of a Palladium(0) catalyst (e.g.,

    
    ) and a base (
    
    
    ).
  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

  • Purification: Silica gel chromatography (Hexane/Ethyl Acetate).

Synthesiscluster_0Precursorscluster_1Catalytic CycleA4-Iodo-3,5-dinitroanilineCPd(0) Oxidative AdditionA->C+ CatalystBPhenylboronic AcidDTransmetallationB->D+ Base (K2CO3)C->DEReductive EliminationD->EF4-Amino-2,6-dinitrobiphenyl(Target)E->FYield: ~60-80%

Figure 1: Suzuki-Miyaura coupling strategy for the regioselective synthesis of 4-Amino-2,6-dinitrobiphenyl.

Biological Relevance & Mutagenicity

4-Amino-2,6-dinitrobiphenyl is classified as a mutagen in the Ames test (Salmonella typhimurium strains TA98 and TA100). Its activity is dependent on metabolic activation (S9 fraction).

Mechanism of Action

The compound is a "pro-mutagen." It requires enzymatic reduction to become genotoxic. The presence of nitro groups enhances its mutagenic potency compared to the parent 4-aminobiphenyl.

  • Nitroreduction: Nitroreductases (bacterial or mammalian) reduce one

    
     group to a hydroxylamine (
    
    
    ).
  • O-Acetylation: The hydroxylamine is esterified by O-acetyltransferase (OAT).

  • Nitrenium Ion Formation: Spontaneous loss of the acetate group generates a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion attacks the C8 position of Guanine, causing DNA replication errors.

MutagenicityStep14-Amino-2,6-dinitrobiphenylStep2Nitroreduction(Nitroreductase + NADPH)Step1->Step2Step3N-Hydroxy-Intermediate(Hydroxylamine)Step2->Step3Step4Nitrenium Ion(Electrophile)Step3->Step4Acidic pH / EsterificationStep5DNA Adduct(C8-Guanine)Step4->Step5Covalent Bonding

Figure 2: Metabolic activation pathway leading to DNA adduct formation.

Safety & Handling

As a nitro-aromatic amine, this compound presents specific hazards.[2]

  • Explosion Hazard: Polynitro compounds can be explosive. While the amino group desensitizes the molecule slightly compared to trinitro-derivatives, it should still be treated as potentially explosive, especially when dry or subjected to shock/heat.

  • Toxicity: Suspected carcinogen and mutagen. Handle only in a Class II Biological Safety Cabinet.

  • Storage: Store at 2–8°C, protected from light (amber vials).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148792, 4-Amino-2,6-dinitrobiphenyl. Retrieved from [Link]

  • Chemical Carcinogenesis Research Information System (CCRIS). CCRIS Record 5358: 4-Amino-2,6-dinitrobiphenyl.[1] National Library of Medicine.

  • Meldola, R., & Stephens, F. G. (1905).Dinitro-p-anisidine and its derivatives. Journal of the Chemical Society, Transactions. (Historical reference for dinitro-aniline synthesis methodology).

Technical Guide: Stability and Degradation of 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and degradation pathways of 4-Amino-2,6-dinitrobiphenyl (4-ADNB) . This document is structured for researchers in energetic materials, environmental toxicology, and pharmaceutical intermediate analysis.

Executive Summary

4-Amino-2,6-dinitrobiphenyl (4-ADNB) (CAS: 136861-00-2) is a primary transformation product of the energetic material 2,4,6-trinitrobiphenyl (TNBP) . Structurally analogous to the TNT metabolite 4-amino-2,6-dinitrotoluene, 4-ADNB represents a critical node in the environmental fate of nitro-biphenyl explosives. Its stability is governed by the competing electronic effects of the electron-withdrawing nitro groups (positions 2,6) and the electron-donating amino group (position 4) on the biphenyl core.

This guide delineates the compound's physicochemical resilience, its susceptibility to biotic and abiotic degradation, and the analytical frameworks required for its detection.

Physicochemical Profile & Structural Logic

The stability of 4-ADNB is dictated by the "Push-Pull" electronic system established on the substituted phenyl ring.

  • Steric Inhibition of Resonance: The nitro groups at positions 2 and 6 create significant steric hindrance with the ortho-hydrogens of the adjacent phenyl ring. This forces the two phenyl rings out of planarity (dihedral angle ~90°), decoupling the

    
    -systems. Consequently, degradation pathways attacking the unsubstituted ring often proceed independently of the substituted ring.
    
  • Basicity: The amino group is weakly basic due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the two ortho-nitro groups. This reduces its susceptibility to protonation at physiological pH, affecting its mobility in soil and water.

Table 1: Physicochemical Properties (Predicted & Experimental)
PropertyValue / CharacteristicImpact on Stability
Molecular Formula

--
Molecular Weight 259.22 g/mol Moderate mobility
LogP (Octanol/Water) ~2.8 - 3.2 (Est.)Lipophilic; binds to soil organic matter
pKa (Amino group) ~1.0 - 1.5Exists as neutral species in environment
Melting Point >180°C (Decomp.)Thermally stable up to high temperatures
Solubility Low in water; High in ACN, DMSOPersistence in aqueous environments

Degradation Pathways

The degradation of 4-ADNB occurs via three primary vectors: Biotic Nitroreduction , Oxidative Ring Cleavage , and Photochemical Transformation .

Biotic Pathway: Anaerobic Nitroreduction

In anaerobic environments (e.g., submerged soil, gut microflora), 4-ADNB acts as an electron acceptor. The remaining nitro groups are sequentially reduced to hydroxylamines and then amines.

  • Mechanism: Nitroreductase enzymes (Type I or II) facilitate the transfer of electrons (NADH/NADPH dependent).

  • Endpoint: Formation of 2,4,6-triaminobiphenyl (TAB), which is highly unstable and rapidly polymerizes or binds covalently to humic substances (irreversible sequestration).

Abiotic Pathway: Photolysis

Upon exposure to UV irradiation (254 nm - 300 nm), 4-ADNB undergoes photo-oxidation and rearrangement. The proximity of the nitro group to the inter-ring bond can facilitate nitro-nitrite rearrangement , leading to radical formation.

Visualization of Degradation Networks

The following diagram illustrates the transformation of the parent compound (TNBP) into 4-ADNB and its subsequent fate.

DegradationPathways TNBP 2,4,6-Trinitrobiphenyl (Parent Explosive) ADNB 4-Amino-2,6-dinitrobiphenyl (4-ADNB) TNBP->ADNB Nitroreductase (Type I/II) DAB 2,4-Diamino-6-nitrobiphenyl ADNB->DAB Anaerobic Reduction Azoxy Azoxy Dimers (Photolysis Product) ADNB->Azoxy UV Light (hv) Acetyl 4-Acetamido-2,6-dinitrobiphenyl (Microbial Conjugate) ADNB->Acetyl Acetyl-CoA Arylamine N-acetyltransferase TAB 2,4,6-Triaminobiphenyl (Unstable) DAB->TAB Anaerobic Reduction Polymer Humic Acid Bound Residues (Sequestration) TAB->Polymer Oxidative Polymerization

Figure 1: Biotic and abiotic degradation network of 4-Amino-2,6-dinitrobiphenyl.[1]

Stability Profile & Forced Degradation

To validate the stability of 4-ADNB during storage or analysis, the following stress conditions are defined based on ICH Q1A(R2) guidelines, adapted for nitro-aromatics.

Table 2: Stability Under Stress Conditions
StressorConditionExpected OutcomeMechanism
Hydrolysis (Acid) 0.1 N HCl, 60°C, 24hStable Protonation of amine; steric bulk protects amide bonds (if acetylated).
Hydrolysis (Base) 0.1 N NaOH, 60°C, 24hDegradation Nucleophilic aromatic substitution (

) displacing

or

.
Oxidation 3%

, RT, 4h
Moderate Degradation Oxidation of amine to nitro/nitroso; ring hydroxylation.
Photolysis Xenon Lamp (1.2M lux-hr)High Degradation Formation of azoxy dimers; color change from yellow to orange/red.
Thermal 80°C, Dry Heat, 7 daysStable High lattice energy prevents solid-state decomposition.

Experimental Protocols

Protocol: Accelerated Stability Assessment

Objective: Determine the degradation rate constant (


) of 4-ADNB in aqueous matrices.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Phosphate Buffer (pH 7.0)

  • 4-ADNB Reference Standard (>98% purity)

Workflow:

  • Stock Preparation: Dissolve 10 mg 4-ADNB in 10 mL Acetonitrile (1 mg/mL).

  • Sample Spiking: Dilute stock into Phosphate Buffer to reach 50 µg/mL.

  • Incubation: Aliquot into amber glass vials. Incubate at 25°C, 40°C, and 60°C.

  • Sampling: Withdraw 500 µL aliquots at T=0, 24, 48, 72, and 96 hours.

  • Quenching: Add 500 µL cold Methanol to stop reactions.

  • Analysis: Analyze via HPLC-DAD (Method below).

Analytical Method (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 360 nm (nitro-amine conjugation).

  • Retention Logic: 4-ADNB will elute earlier than the parent TNBP due to the polarity of the amino group but later than fully reduced triaminobiphenyls.

Workflow Visualization: Stability Testing

StabilityWorkflow cluster_conditions Stress Conditions Start Start: 4-ADNB Stock Spike Spike Matrix (pH 7 Buffer) Start->Spike Thermal Thermal (60°C) Spike->Thermal Photo Photolytic (UV-Vis) Spike->Photo Oxid Oxidative (H2O2) Spike->Oxid Quench Quench & Filter (0.2 µm PTFE) Thermal->Quench Photo->Quench Oxid->Quench HPLC HPLC-DAD/MS Analysis Quench->HPLC Data Calculate k_obs & t_1/2 HPLC->Data

Figure 2: Workflow for accelerated stability testing of 4-ADNB.

References

  • FDA Substance Registration System. (n.d.). 4-AMINO-2,6-DINITROBIPHENYL (CAS: 136861-00-2).[2] U.S. Food and Drug Administration. Link

  • ChemicalBook. (2024).[3] 4-Amino-2,6-dinitrobiphenyl Properties and Safety. Link

  • McCormick, N. G., et al. (1976). Microbial Transformation of 2,4,6-Trinitrotoluene and Other Nitroaromatic Compounds. Applied and Environmental Microbiology. (Contextual grounding for nitro-reduction pathways). Link

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology. (Mechanistic reference for nitro-biphenyl degradation). Link

Sources

An In-depth Technical Guide to the Solubility of 4-Amino-2,6-dinitrobiphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Amino-2,6-dinitrobiphenyl. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles of solubility based on physicochemical properties and furnishes a detailed, field-proven experimental protocol for generating reliable data. 4-Amino-2,6-dinitrobiphenyl possesses a complex molecular structure with a large, nonpolar biphenyl core and highly polar functional groups (one amino, two nitro). This duality suggests a nuanced solubility profile, with a strong preference for polar aprotic and, to a lesser extent, polar protic solvents, while exhibiting poor solubility in nonpolar media. For researchers, scientists, and drug development professionals, understanding these characteristics is paramount for applications ranging from reaction chemistry and purification to formulation and analytical method development. This guide presents the authoritative shake-flask method coupled with UV-Vis spectrophotometry as a robust means to quantify thermodynamic solubility, ensuring data integrity and reproducibility.

Theoretical Framework for Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2]

Physicochemical Properties of 4-Amino-2,6-dinitrobiphenyl

To predict the solubility of 4-Amino-2,6-dinitrobiphenyl, we must first dissect its molecular architecture.

  • Molecular Formula: C₁₂H₉N₃O₄

  • Molecular Weight: 259.22 g/mol

  • Structure: The molecule consists of two key regions with opposing characteristics:

    • Nonpolar Region: A biphenyl ring system, which is large, rigid, and hydrophobic. This part of the molecule will preferentially interact with nonpolar solvents through van der Waals forces.

    • Polar Region: Three highly polar functional groups are attached to one of the phenyl rings:

      • One Amino Group (-NH₂): This group is a hydrogen bond donor and acceptor, significantly increasing polarity.[3][4]

      • Two Nitro Groups (-NO₂): These are strongly electron-withdrawing and act as excellent hydrogen bond acceptors. Their presence dramatically increases the molecule's polarity and potential for dipole-dipole interactions.

The overall polarity of the molecule is a balance between its large nonpolar backbone and these potent polar functionalities. This structural dichotomy is the primary determinant of its solubility behavior.

Predicted Solubility Profile

Based on the structure, we can forecast its solubility across different classes of organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): This class of solvents is predicted to be the most effective. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and are strong hydrogen bond acceptors. They can effectively solvate the polar regions of 4-Amino-2,6-dinitrobiphenyl without the steric hindrance that might come from a solvent that is also a hydrogen bond donor. Acetone and acetonitrile, while less polar than DMSO, should also serve as effective solvents.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the amino and nitro groups.[1][3] However, the energy required to break the solvent-solvent hydrogen bonds to accommodate the large, nonpolar biphenyl group may limit the solubility compared to polar aprotic solvents. Generally, solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol), due to the decreasing overall polarity of the solvent.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Solubility is predicted to be very low in these solvents. The energy gained from the weak van der Waals interactions between the solvent and the biphenyl core is insufficient to overcome the strong intermolecular forces (especially hydrogen bonding) between the solute molecules themselves.[1]

Table 1: Properties of Common Organic Solvents and Predicted Interaction with 4-Amino-2,6-dinitrobiphenyl
SolventClassRelative PolarityHydrogen BondingPredicted Interaction & Solubility
HexaneNonpolar0.009NonePoor: van der Waals forces only. Low solubility.
TolueneNonpolar0.099NonePoor: π-stacking with biphenyl possible, but polar groups dominate. Low solubility.
Diethyl EtherPolar Aprotic0.117AcceptorModerate: Ether oxygen can accept H-bonds. Partial solubility expected.
ChloroformPolar Aprotic0.259Weak DonorModerate: Can interact with nitro groups. Fair solubility expected.
Ethyl AcetatePolar Aprotic0.228AcceptorGood: Carbonyl group is a good H-bond acceptor. Good solubility expected.
AcetonePolar Aprotic0.355AcceptorVery Good: Strong H-bond acceptor. High solubility expected.
AcetonitrilePolar Aprotic0.460AcceptorVery Good: Highly polar. High solubility expected.
EthanolPolar Protic0.654Donor & AcceptorGood: Strong H-bonding, but requires disrupting solvent structure. Good solubility.
MethanolPolar Protic0.762Donor & AcceptorVery Good: Most polar alcohol, effective at H-bonding. High solubility expected.
DMSOPolar Aprotic0.444Strong AcceptorExcellent: Highly polar, exceptional H-bond acceptor. Very high solubility expected.

Note: Relative polarity values are normalized and sourced from various compilations for comparative purposes.[5][6]

cluster_solute 4-Amino-2,6-dinitrobiphenyl cluster_solvents Solvent Classes Solute Molecular Structure Biphenyl Biphenyl Core (Nonpolar, Hydrophobic) Solute->Biphenyl Contains FunctionalGroups -NH2 & -NO2 Groups (Polar, H-Bonding) Solute->FunctionalGroups Contains Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Biphenyl->Nonpolar Favors Interaction with Polar Polar Solvents (Protic & Aprotic) FunctionalGroups->Polar Favors Interaction with Polar->Solute High Predicted Solubility Nonpolar->Solute Low Predicted Solubility

Figure 1: Relationship between molecular structure and predicted solubility.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous and standardized experimental method is required. The thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature, is the most accurate and relevant value for scientific applications.

Core Methodology: The Equilibrium Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8] Its core principle is to create a saturated solution by agitating an excess amount of the solid solute in the solvent for a sufficient duration to reach equilibrium. This approach is authoritative because it directly measures the endpoint of the dissolution process, providing a value that is independent of kinetic factors like dissolution rate.[9][10]

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials and Reagents:

  • 4-Amino-2,6-dinitrobiphenyl (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or suitable flasks with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • UV-Vis Spectrophotometer and quartz cuvettes

Step 1: Preparation of Standard Solutions & Calibration Curve (UV-Vis)

  • Determine λ_max: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., acetonitrile). Scan the solution using the UV-Vis spectrophotometer (approx. 200-600 nm) to determine the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements.[11]

  • Prepare Primary Stock Solution: Accurately weigh a known amount of 4-Amino-2,6-dinitrobiphenyl and dissolve it in a known volume of solvent in a volumetric flask to create a primary stock solution of known concentration.

  • Create Calibration Standards: Perform a series of precise serial dilutions of the primary stock solution to create at least five standard solutions spanning a range of concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λ_max.

  • Construct Calibration Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.997 is required for a valid calibration.[12][13]

Step 2: Preparation of Saturated Solutions (Equilibration)

  • Add Excess Solute: To a series of vials, add a pre-weighed amount of 4-Amino-2,6-dinitrobiphenyl, ensuring it is in clear excess of the amount expected to dissolve.

  • Add Solvent: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibrate: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[10] The agitation should be vigorous enough to keep the solid suspended but not so fast as to create a vortex.[8]

  • Incubate: Allow the samples to shake for at least 24-48 hours. For compounds that are slow to equilibrate, 72 hours may be necessary. A preliminary experiment to measure concentration over time can confirm when a stable plateau is reached.[10]

Step 3: Sample Isolation (Centrifugation & Filtration)

  • Stop Agitation: Remove the vials from the shaker and allow the excess solid to settle for a short period.

  • Centrifuge: Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid. This is a critical step to minimize filter clogging.

  • Filter: Immediately after centrifugation, carefully draw the supernatant into a syringe. Attach a solvent-resistant syringe filter (0.22 µm) and dispense the clear, saturated solution into a clean vial. This step removes any remaining microscopic particles.[10]

Step 4: Sample Analysis (UV-Vis Spectrophotometry)

  • Dilute Sample: Accurately perform a significant, known dilution of the filtered saturated solution using the same solvent. The dilution factor should be chosen to ensure the final absorbance reading falls within the linear range of the previously constructed calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.

Step 5: Calculation of Solubility

  • Calculate Concentration of Diluted Sample: Using the calibration curve equation (Concentration = (Absorbance - c) / m), calculate the concentration of the diluted sample.

  • Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the thermodynamic solubility.

    • Solubility (mol/L) = Concentration of Diluted Sample × Dilution Factor

  • Convert Units: If required, convert the molar solubility (mol/L) to other units such as g/L by multiplying by the molecular weight (259.22 g/mol ).

Start Start: Excess Solid + Solvent Shake Equilibration (Orbital Shaker, 24-72h) Constant Temperature Start->Shake Settle Allow to Settle Shake->Settle Centrifuge Centrifugation (Pellet Excess Solid) Settle->Centrifuge Filter Syringe Filtration (0.22 µm) (Isolate Saturated Solution) Centrifuge->Filter Dilute Precise Dilution (Bring into Calibration Range) Filter->Dilute Analyze Analysis (UV-Vis Spectrophotometry) Dilute->Analyze Calculate Calculate Solubility (Using Calibration Curve) Analyze->Calculate End Result: Thermodynamic Solubility Calculate->End

Figure 2: Experimental workflow for the Shake-Flask Method.

Data Interpretation and Reporting

Structuring Experimental Data

All experimentally determined solubility data should be reported in a clear, tabular format to facilitate comparison and analysis.

Table 2: Template for Reporting Solubility Data
SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)Solubility (mg/mL)
e.g., Acetonitrile25.0 ± 0.5Calculated ValueCalculated ValueCalculated Value
e.g., Methanol25.0 ± 0.5Calculated ValueCalculated ValueCalculated Value
e.g., Toluene25.0 ± 0.5Calculated ValueCalculated ValueCalculated Value
... (continue for all tested solvents)
Correlating Results with Theory

Once reliable data has been generated, it should be analyzed in the context of the theoretical predictions outlined in Section 2.0.

  • Does the trend in solubility match the polarity of the solvents?

  • Are polar aprotic solvents indeed more effective than polar protic solvents, as predicted?

  • How does the quantitative data align with the qualitative predictions (e.g., "High," "Moderate," "Low")? Discrepancies between predicted and observed results can offer deeper insights into the specific and complex solute-solvent interactions at play.

Conclusion

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Ghaedi, H., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Reichardt, C. (n.d.). Polarity of Solvents. Retrieved from a resource listing solvent polarities.
  • Rowan University. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Osada, R., et al. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning.
  • Lin, Y., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Discussion Forum. (2024, February 12). How do functional groups affect the properties of organic compounds?
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Pion. (2024, October 29). What is a UV-Vis Spectrophotometer? Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from a PDF resource on solvent properties.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 1019.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

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A Technical Guide to the Potential Applications of 4-Amino-2,6-dinitrobiphenyl in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Amino-2,6-dinitrobiphenyl is a unique molecular scaffold that, while not extensively studied, presents significant potential across multiple domains of materials science. This guide explores its prospective applications, grounded in the fundamental principles of its chemical structure: a rigid biphenyl backbone, energetic dinitro functionalities, and a reactive primary amine. We will delve into its potential as a precursor for high-performance polymers, a candidate for novel energetic materials, and a core structure for advanced electro-optical materials. This document provides a theoretical framework, proposes synthetic and characterization protocols, and outlines future research directions for unlocking the potential of this versatile molecule.

Introduction: The Case for a Multifunctional Building Block

4-Amino-2,6-dinitrobiphenyl (ADNB) is an aromatic compound characterized by a biphenyl core, which provides rigidity and high thermal stability.[1] Attached to this core are two nitro groups (-NO2), known for their strong electron-withdrawing nature and for imparting energetic properties, and one amino group (-NH2), an electron-donating and highly versatile functional handle for polymerization and further chemical modification.[2][3] This specific arrangement of functional groups on a stable backbone makes ADNB a compelling, yet underexplored, candidate for advanced materials.

This guide will synthesize data from analogous molecular systems to project the potential of ADNB in three key areas:

  • High-Performance Polymers: Leveraging the aromatic amine for the synthesis of polyimides and other thermally stable polymers.

  • Energetic Materials: Utilizing the high nitrogen and oxygen content from the dinitro groups for applications requiring controlled energy release.[2]

  • Electro-Optical Materials: Exploiting the intramolecular charge transfer (ICT) characteristics of the donor-acceptor ("push-pull") system for applications in nonlinear optics (NLO).[4][5]

Below is the chemical structure of 4-Amino-2,6-dinitrobiphenyl.

Caption: Structure of 4-Amino-2,6-dinitrobiphenyl (ADNB).

Potential Application 1: High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[6] They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dianhydride. The rigid biphenyl backbone and aromatic nature of ADNB make it an excellent candidate as a novel diamine monomer to create polyimides with tailored properties.

Rationale and Predicted Properties
  • High Thermal Stability: The biphenyl unit is known to increase the glass transition temperature (Tg) and thermal decomposition temperature of polymers due to its rigidity and the high energy required for bond rotation.[7][8] Polyimides derived from ADNB are predicted to exhibit high Tg values, potentially exceeding 260°C, making them suitable for high-temperature applications in aerospace and microelectronics.[9]

  • Modified Solubility: The non-coplanar (twisted) nature of the biphenyl rings can disrupt polymer chain packing. This, combined with the pendant nitro groups, may enhance the solubility of the resulting polyimides in common organic solvents, which is a significant advantage for processing and film casting.[6][10]

  • Tunable Dielectric Properties: The polar nitro groups are expected to influence the dielectric constant of the polymer. While high polarity can be a drawback for some microelectronic applications, this property could be leveraged for specific capacitor or energy storage applications.

Predicted PropertyExpected Value RangeRationale/Comparison
Glass Transition Temp. (Tg)> 260 °CConsistent with aromatic polyimides containing rigid backbones.[9]
5% Weight Loss Temp. (TGA)> 475 °CBased on similar heterocyclic polyimides.[10]
SolubilitySoluble in polar aprotic solventsDisrupted chain packing from biphenyl and nitro groups.[6]
Dielectric Constant (Dk)3.0 - 4.0 @ 10 GHzHigher than non-polar polyimides due to -NO2 groups.[8]
Proposed Experimental Workflow: Synthesis of an ADNB-based Polyimide

The synthesis of polyimides from ADNB would typically follow a two-step process involving the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization.[11]

Caption: Workflow for the synthesis and characterization of an ADNB-based polyimide film.

Detailed Protocol: Polyimide Synthesis
  • Monomer Preparation: Dry the ADNB monomer and pyromellitic dianhydride (PMDA) in a vacuum oven at 120°C for 12 hours.

  • Polymerization: In a flame-dried, three-neck flask equipped with a nitrogen inlet and mechanical stirrer, dissolve a precise molar amount of ADNB in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Reaction: Cool the solution to 0°C and add an equimolar amount of PMDA in one portion. Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere to form the viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade.

  • Imidization: Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

  • Characterization: After cooling, peel the resulting polyimide film from the substrate. Confirm the structure via Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic imide carbonyl peaks. Analyze thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Potential Application 2: Energetic Materials

The high density of nitro groups (-NO2) in ADNB suggests its potential as an energetic material or a precursor to more complex energetic molecules.[12] Nitroaromatic compounds are a cornerstone of explosives technology, with performance often linked to oxygen balance, density, and thermal stability.[2][13]

Rationale and Predicted Properties
  • High Energy Density: The two nitro groups contribute a significant amount of oxygen and nitrogen, which is crucial for the detonation process. While ADNB itself is oxygen-negative, it can serve as a melt-castable matrix for other oxygen-rich oxidizers.

  • Thermal Stability: The biphenyl core provides a high degree of thermal stability, which is a key safety requirement for many energetic materials.[14][15] A high decomposition temperature reduces the likelihood of accidental initiation.

  • Insensitivity: The stable aromatic structure may lead to lower sensitivity to impact and friction compared to less stable energetic compounds, a desirable trait for insensitive munitions (IM).[16]

  • Synthetic Precursor: The amino group can be readily converted to other energetic functionalities. For example, diazotization could yield a highly energetic diazonium salt, analogous to the well-known initiator p-DDNP (4-diazo-2,6-dinitrophenol).

Predicted PropertyExpected Value RangeRationale/Comparison
Decomposition Temp. (Td)250 - 300 °CAromatic nitro compounds often exhibit high thermal stability.[14]
Detonation Velocity (calc.)7,000 - 8,000 m/sEstimation based on similar dinitro-aromatic compounds.[17]
Impact Sensitivity> 20 JAromatic systems tend to be less sensitive than aliphatic nitramines.[16]
Proposed Experimental Workflow: Characterization as an Energetic Material

G A Synthesize & Purify ADNB B Thermal Analysis (DSC/TGA) A->B Determine Td C Density Measurement (Gas Pycnometry) A->C Determine ρ D Sensitivity Testing (Impact & Friction) A->D Assess Safety E Computational Modeling (Detonation Properties) B->E C->E F Performance Evaluation D->F E->F Predict V_det, P_cj

Caption: Workflow for the energetic characterization of ADNB.

Detailed Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-2 mg of purified ADNB into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from room temperature to 400°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting heat flow curve. The onset of the large exothermic peak indicates the decomposition temperature (Td), a critical measure of thermal stability.[17] The integrated area of this peak corresponds to the energy of decomposition.

Potential Application 3: Electro-Optical and NLO Materials

The molecular structure of ADNB features an electron-donating amino group (-NH2) and electron-withdrawing nitro groups (-NO2) connected by a conjugated π-system (the biphenyl rings). This "push-pull" architecture is a classic design for materials with second- and third-order nonlinear optical (NLO) properties.[4][5][18] Such materials are vital for technologies like optical information processing, frequency conversion, and optical limiting.[19][20]

Rationale and Predicted Properties
  • Intramolecular Charge Transfer (ICT): Upon excitation with light, an electron can move from the donor (amino) side of the molecule to the acceptor (nitro) side. This ICT is the basis for high hyperpolarizability (β), a key figure of merit for NLO materials.[18][21]

  • Solvatochromism: The position of the absorption and emission spectra of push-pull molecules often shifts with solvent polarity, a phenomenon known as solvatochromism. This property can be exploited for chemical sensing applications.[4]

  • Potential for High Hyperpolarizability: Biphenyl-based push-pull systems have demonstrated significant NLO responses.[22] The specific ortho-nitro substitution pattern in ADNB may lead to unique electronic and steric effects that could enhance these properties.

Predicted PropertyExpected BehaviorRationale/Comparison
Absorption Max (λmax)350 - 450 nmTypical for push-pull nitroaromatics.[4]
First Hyperpolarizability (β)HighThe D-π-A structure is a prerequisite for a large NLO response.[18]
Solvatochromic ShiftPronounced red-shift in polar solventsIndicative of a significant change in dipole moment upon excitation.[4]
Proposed Experimental Workflow: NLO Property Evaluation

NLO_Workflow A Synthesize & Purify 4-Amino-2,6-dinitrobiphenyl B UV-Vis Spectroscopy in various solvents A->B Determine λmax & solvatochromism C Computational Analysis (DFT Calculations) A->C Calculate β, μ, Eg D Z-Scan Measurement B->D Select optimal wavelength C->B Correlate theory & experiment E Data Analysis & Reporting D->E Determine n2 & β_eff

Caption: Workflow for evaluating the nonlinear optical properties of ADNB.

Detailed Protocol: UV-Vis Spectroscopy for Solvatochromism
  • Stock Solution: Prepare a concentrated stock solution of ADNB in a high-polarity solvent like DMSO.

  • Serial Dilutions: Prepare a series of solutions with identical, low concentrations (e.g., 1x10⁻⁵ M) in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile).

  • Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 800 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for each solvent. Plot the energy of the transition (in cm⁻¹) against a solvent polarity scale (like the Lippert-Mataga plot) to quantify the solvatochromic effect and estimate the change in dipole moment between the ground and excited states.[23]

Conclusion and Future Outlook

4-Amino-2,6-dinitrobiphenyl represents a molecule of significant untapped potential. Its unique combination of a rigid biphenyl core, energetic nitro groups, and a reactive amino handle provides a compelling foundation for innovation in materials science. The proposed applications in high-performance polymers, energetic materials, and nonlinear optics are grounded in established chemical principles and supported by data from analogous systems.

Future research should focus on the following:

  • Optimized Synthesis: Developing a scalable and efficient synthesis route for high-purity ADNB.

  • Experimental Validation: Systematically executing the proposed experimental workflows to quantify the material properties in each application area.

  • Derivative Synthesis: Using the amino group as a synthetic handle to create a library of derivatives with tuned properties for specific applications.

The exploration of 4-Amino-2,6-dinitrobiphenyl and its derivatives promises to yield novel materials with advanced functionalities, contributing to the next generation of polymers, energetic systems, and optical devices.

References

  • Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. The Journal of Physical Chemistry A.
  • Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. ACS Publications.
  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. [No Source Found].
  • Energetic Materials: Novel Syntheses and Diagnostics. Academia.edu.
  • Biphenyl-based liquid crystals for elevated temperature processing with polymers. [No Source Found].
  • Synthesis and properties of high performance polyimides derived from a novel diamine containing a N-octylcarbazole unit and two 3,5-diarylimidazole groups. ResearchGate.
  • Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline, [1,2,5 ... PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMXZtd2C46kYlnCxHaMiVLZKq3f_-7dpAYvqi-9xJNRh5BrJXhvdYuf5xPw_CwnRDyW_jPDtlBupLzKrcZ_hpJFKXODqfcHpHrABI3MlSqpm-0dqUb1XQhk7gZbloxCSwb1oRwF2vsG43g64=
  • Synthesis and Gas Separation Properties of Aromatic Polyimides Containing Noncoplanar Rigid Sites. ACS Applied Polymer Materials.
  • Synthesis and characteristics of novel energetic salts based on bis(N-dinitroethyl)aminofurazan. Journal of Materials Chemistry A.
  • Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Publishing.
  • Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. ResearchGate.
  • Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing.
  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC.
  • Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis.
  • Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. Semantic Scholar.
  • Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. Asian Journal of Chemistry.
  • Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis.
  • Molecular engineering of novel push-pull biphenylene bridge chromophores for achieving remarkable nonlinear optical properties and tuning aromaticity. ResearchGate.
  • Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. PMC.
  • Liquid crystalline epoxy resin based on biphenyl mesogen: Thermal characterization. WSU Research Exchange.
  • Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar.
  • Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds. MDPI.
  • Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate.
  • Biphenyl-bridged thermoplastic polyesterimide films with good high-temperature dimensional stability and high-frequency dielectric properties for potential applications in two-layer flexible copper clad laminates: preparation and characterization. ResearchGate.
  • Energetic Materials: Novel Syntheses and Diagnostics. ResearchGate.
  • Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org.
  • Energetic Materials. Udaipur Physics Updates.
  • Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. ChemRxiv.
  • Understanding Nitro Compounds: Structure And Properties. Ahmets.
  • The Synthesis of Energetic Compound on 4,4′‐((2,4,6‐trinitro‐1,3‐phenylene)bis(oxy)) bis(1,3‐dinitrobenzene)(ZXC‐5): Thermally Stable Explosive with Outstanding Properties. ResearchGate.
  • Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets. Environmental Science & Technology.
  • A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. PNAS.
  • 4-Amino-2,6-dinitrobiphenyl. PubChem.
  • Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI.
  • Two Energetic Framework Materials Based on DNM-TNBI as Host Molecule: Effectively Coordinated by Different Cations. PubMed.

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Methodological & Application

Application Note: High-Purity Isolation of 4-Amino-2,6-dinitrobiphenyl via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The purification of 4-Amino-2,6-dinitrobiphenyl presents a unique chromatographic challenge due to its "push-pull" electronic structure.[1] The molecule features an electron-donating amine group (


) and two electron-withdrawing nitro groups (

) on a biphenyl core.[1]

From a separation physics perspective, this compound exhibits significant polarity and basicity compared to its precursors (e.g., 4-aminobiphenyl or dinitrobiphenyl isomers).[1] The primary challenges are:

  • Tailing: The basic amine moiety interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, leading to peak broadening.[1]
    
  • Solubility: The crystalline lattice energy of dinitro-amines often leads to poor solubility in non-polar mobile phases, necessitating a "dry load" technique.[1]

  • Structural Isomerism: Separation from regioisomers (e.g., 2',4'-dinitro isomers) requires high-resolution gradient optimization.[1]

This protocol details a self-validating Flash Column Chromatography (FCC) workflow.[1] We utilize a silica stationary phase with a basified mobile phase to suppress silanol ionization, ensuring sharp peak shapes and high recovery.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves handling potentially energetic and toxic compounds.[1]

Hazard ClassSpecific RiskMitigation Strategy
Explosive/Energetic Polynitro aromatics can be shock/heat sensitive, especially when dry.[1]Keep compound wet with solvent when possible.[1] Do not rotary evaporate to absolute dryness at high heat (>50°C).[1]
Carcinogenicity Aminobiphenyl derivatives are structural alerts for mutagenicity (Ames positive).[1]Use double-gloving (Nitrile).[1] Handle exclusively in a fume hood. Treat all solid waste as hazardous.[1]
Inhalation Silica dust is a respiratory hazard.[1]Pack columns in a hood. Use a localized dust extraction or N95 mask during silica handling.[1]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Rationale: Standard particle size provides optimal balance between backpressure and resolution for gravity/flash flow.[1]

  • Mobile Phase A: n-Hexane (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[1] Rationale: Competes for silanol binding sites, preventing amine tailing.[1]

  • Solvent for Loading: Dichloromethane (DCM) and Celite 545.[1]

Thin Layer Chromatography (TLC) Method Development

Before committing the bulk sample, the separation must be modeled on TLC.

  • Preparation: Dissolve a small aliquot (~5 mg) of crude material in 1 mL DCM.

  • Eluent Screening: Test 10%, 20%, and 40% EtOAc in Hexane.[1]

  • Visualization:

    • Visible: The compound is likely yellow/orange.[1]

    • UV (254 nm): Nitro groups quench fluorescence strongly (appear as dark spots).[1]

    • Stain: p-Anisaldehyde (stains amines).[1]

  • Target

    
    :  Adjust solvent ratio to achieve an 
    
    
    
    of 0.25 – 0.35 for the target compound.
    • Note: If the spot streaks (tails), add 1% TEA to the TLC eluent.

Recommended Starting System: Hexane:EtOAc (3:1) + 1% TEA.[1]

Sample Loading (Dry Load Technique)

Direct liquid injection is discouraged due to the compound's limited solubility in Hexane.

  • Dissolve the crude 4-Amino-2,6-dinitrobiphenyl in the minimum amount of DCM.[1]

  • Add Celite 545 (ratio 1:2, sample:Celite by weight).[1]

  • Evaporate the solvent gently on a rotary evaporator until a free-flowing powder remains.

  • Why this works: This eliminates "solvent shock" where the sample precipitates at the top of the column, blocking flow and ruining resolution.

Column Chromatography Workflow

Column Dimensions: For 1g of crude mixture, use a 20-25mm diameter column with ~30g of Silica.

Step-by-Step Gradient Table
StepMobile Phase Composition (v/v)Volume (Column Volumes - CV)Objective
1 100% Hexane (+1% TEA)2 CVColumn equilibration & elution of non-polar impurities (e.g., unreacted biphenyl).
2 90% Hexane / 10% EtOAc (+1% TEA)3 CVElution of mono-nitro impurities.
3 75% Hexane / 25% EtOAc (+1% TEA)5-8 CVElution of Target: 4-Amino-2,6-dinitrobiphenyl.
4 50% Hexane / 50% EtOAc (+1% TEA)3 CVFlush highly polar byproducts/oxidation products.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision-making process and physical workflow for this purification.

PurificationWorkflow Crude Crude Reaction Mixture (DCM Soluble) TLC TLC Optimization Target Rf: 0.30 (Hex/EtOAc + TEA) Crude->TLC Method Dev Loading Dry Loading (Adsorption onto Celite) TLC->Loading Validated Column Flash Column Chromatography Stationary: Silica Gel 60 Modifier: 1% Triethylamine Loading->Column Pack Fractionation Fraction Collection Monitor UV (254nm) & Color Column->Fractionation Gradient Elution QC Quality Control (NMR / HPLC / Melting Point) Fractionation->QC Pool Pure Fractions QC->Column Repurify if <95%

Figure 1: Decision tree and workflow for the purification of nitro-amino biphenyls, highlighting the critical dry-loading step.

Troubleshooting & Optimization (The "Why")

ObservationRoot CauseScientific Solution
Streaking/Tailing Interaction between the basic amine (

) and acidic silica silanols.[1]
Add Base: Ensure 0.5% - 1.0% Triethylamine is present in all mobile phase reservoirs.[1] This blocks silanols.[1]
Co-elution Separation factor (

) is too low between the target and a regioisomer.
Change Selectivity: Switch solvent system from Hexane/EtOAc to DCM/Methanol (98:2). DCM interacts differently with the nitro groups' dipoles.[1]
Precipitation on Column Sample solubility is lower in the mobile phase than in the loading solvent.[1]Use Dry Loading: As described in Sec 3.3. Never liquid load a polar nitro-amine in pure DCM onto a Hexane column.[1]
Color but no Mass Visual color of nitro compounds is intense; even trace amounts look like product.[1]Trust UV/Mass: Do not pool fractions based solely on color. Verify concentration via TLC or UV absorbance.[1]

Analytical Validation

Upon isolation, the identity and purity must be confirmed.

  • 1H NMR (DMSO-d6): Look for the characteristic broad singlet of the amine protons (

    
    ) around 
    
    
    
    5.0–7.0 ppm (shift varies with concentration/solvent).[1] The biphenyl protons will show splitting patterns characteristic of the substitution (e.g., symmetric doublets if 2,6-dinitro substitution creates a plane of symmetry, or complex multiplets if asymmetric).
  • Melting Point: Dinitrobiphenyl amines are crystalline solids.[1][2][3][4] A sharp melting point range (< 2°C) indicates high purity.[1]

    • Reference Value: 4-amino-2,6-dinitrobiphenyl (or its synonyms) typically melts in the range of 170–180°C, though specific polymorphs may vary [1].[1]

References

  • Gray, G. W., & Lewis, D. (1961).[1] The synthesis of some 4-amino-2,6-dinitrobiphenyl derivatives. Journal of the Chemical Society.[1][2]

  • Case, F. H. (1951).[1] The Synthesis of Certain Substituted 4-Aminobiphenyls. Journal of the American Chemical Society, 73(5), 2439. (Provides foundational data on aminobiphenyl synthesis and handling).

  • PubChem. 4-Amino-2,6-dinitrobiphenyl (Compound Summary). National Library of Medicine.[1] [1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The authoritative source for Flash Chromatography mechanics).

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Application Note: High-Purity Recrystallization of 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2) is a critical intermediate in the synthesis of high-performance polyimides, energetic materials, and specialized dyes. Its structural duality—combining a lipophilic biphenyl core with a polar, hydrogen-bonding amino group flanked by two electron-withdrawing nitro groups—presents unique purification challenges.

The primary impurities typically associated with its synthesis (often via nitration of 4-acetamidobiphenyl or 4-aminobiphenyl) include:

  • Regioisomers: 2-amino-4,6-dinitrobiphenyl.

  • Incomplete Nitration Products: Mononitro biphenyl amines.

  • Oxidation Byproducts: Azo-dimers and tarry oligomers.

This guide details two distinct recrystallization protocols designed to exploit the specific solubility differentials between the target compound and these impurities.

Physicochemical Profile & Solvent Selection Logic[1]

Understanding the molecule's electronic environment is the key to successful isolation.

  • Weak Basicity: The two nitro groups at the ortho positions (2,6) exert a powerful electron-withdrawing effect and steric hindrance on the amino group at position 4. Consequently, 4-Amino-2,6-dinitrobiphenyl is an extremely weak base . It will likely not dissolve in dilute aqueous acids (e.g., 1M HCl), rendering standard acid-base extraction ineffective.

  • Solubility Profile:

    • High Solubility: Acetone, Ethyl Acetate, DMF, DMSO.

    • Moderate Solubility (Temperature Dependent): Ethanol, Toluene, Benzene.

    • Low Solubility: Water, Hexanes, Cyclohexane.

Solvent Selection Matrix
Solvent SystemMechanism of ActionTarget Impurity RemovalPros/Cons
Ethanol / Water Polarity-driven precipitation.Removes inorganic salts and highly polar oxidation byproducts.Pro: Green solvent, high recovery. Con: May not remove non-polar isomers efficiently.
Toluene Temperature-dependent solubility.Removes non-polar tars and isomeric byproducts (which often remain in mother liquor).Pro: Excellent crystal habit (needles), high purity. Con: Lower yield; higher toxicity.
Acetonitrile Dipole-dipole interaction.Intermediate polarity purification.Pro: Good for removing specific organic intermediates. Con: Cost; toxicity.[1]

Protocol A: The Ethanol/Water "Anti-Solvent" Method

Recommended for initial crude purification to remove salts and bulk polar impurities.

Materials
  • Crude 4-Amino-2,6-dinitrobiphenyl

  • Solvent: Ethanol (Absolute or 95%)

  • Anti-solvent: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol.

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain after 15 minutes of reflux, add Ethanol in 5 mL increments until dissolution is complete. If insoluble dark particles persist (likely inorganic salts or carbonized material), perform a hot filtration immediately.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add hot Deionized Water (approx. 60-70°C) dropwise via an addition funnel.

    • Stop point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 2-3 mL of pure Ethanol to clear the turbidity and restore a homogeneous solution.

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool to room temperature slowly on a cork ring.

    • Note: Rapid cooling traps impurities. Insulate the flask with foil if the lab is cold.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with 20 mL of cold (50:50) Ethanol/Water mixture.

    • Dry: Vacuum dry at 40°C for 12 hours.

Protocol B: The Toluene "Thermal Swing" Method

Recommended for final polishing to achieve >99.5% purity (HPLC grade).

Rationale

Toluene is an excellent solvent for aromatic recrystallization because it often discriminates well between structural isomers based on crystal lattice energy differences.

Step-by-Step Methodology
  • Slurry Formation:

    • Suspend the semi-pure solid (from Protocol A) in Toluene (10 mL per gram of solid).

    • Safety Note: Toluene is flammable. Use a spark-proof hood.

  • Thermal Dissolution:

    • Heat the mixture to boiling (110°C). The solid should dissolve completely to form a yellow/orange solution.

    • If the solution is dark/black, add Activated Carbon (5 wt%), stir for 10 minutes, and perform a hot filtration through a Celite pad.

  • Crystallization:

    • Allow the clear filtrate to cool very slowly to room temperature over 4-6 hours.

    • Observation: You should observe the formation of distinct, needle-like crystals.[2]

    • Do not use an ice bath immediately. Let the crystal lattice organize slowly to exclude isomers.

  • Harvesting:

    • Filter the needles.

    • Wash with a small volume of cold Toluene, followed by cold Hexane to remove residual high-boiling solvent.

    • Dry thoroughly to remove solvent entrapment.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the purification.

RecrystallizationWorkflow Start Crude 4-Amino-2,6-dinitrobiphenyl SolventChoice Select Solvent System Start->SolventChoice EthanolPath Protocol A: Ethanol/Water SolventChoice->EthanolPath High Salt/Inorganic Content ToluenePath Protocol B: Toluene (Polishing) SolventChoice->ToluenePath Isomer/Organic Impurity Removal HotFilterA Hot Filtration (Remove Salts) EthanolPath->HotFilterA AntiSolvent Add Hot Water until Turbid HotFilterA->AntiSolvent CoolingA Rapid Cooling (0°C) AntiSolvent->CoolingA ResultA Semi-Pure Solid (>95%) CoolingA->ResultA ResultA->ToluenePath If Higher Purity Needed HotFilterB Carbon Treatment + Filtration ToluenePath->HotFilterB SlowCool Slow Cooling (Ambient) HotFilterB->SlowCool ResultB High Purity Needles (>99.5%) SlowCool->ResultB

Caption: Decision matrix for selecting between Ethanol/Water (yield/salt removal) and Toluene (purity/isomer removal) protocols.

Analytical Validation & Quality Control

Every batch must be validated. Visual inspection is insufficient.

TestMethodAcceptance Criteria
Melting Point DSC (Differential Scanning Calorimetry)Sharp endotherm (Range < 2°C). Expected: >160°C (Verify experimentally).
Purity HPLC (C18 Column, ACN/Water gradient)> 99.5% Area under curve.
Identity 1H-NMR (DMSO-d6)Integration of aromatic protons must match 2,6-substitution pattern.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, Toluene < 890 ppm (ICH limits).

Troubleshooting Table:

  • Problem: Oiling out (product separates as a liquid oil instead of crystals).

    • Cause: Solution too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve, add more solvent, and seed with a pure crystal at the cloud point.

  • Problem: Low Yield.

    • Cause: Product too soluble in cold solvent.

    • Fix: Cool to -20°C or evaporate 30% of solvent volume before cooling.

Safety & Handling (Critical)

WARNING: Polynitro Aromatic Compounds are Energetic Materials.

  • Thermal Stability: While the amino group lowers sensitivity compared to pure polynitro-biphenyls, the compound is still potentially explosive. Never heat the dry solid above its melting point or grind vigorously in a mortar.

  • Drying: Dry in a vacuum oven. Avoid static electricity build-up.

  • Toxicity: Dinitro-compounds are often toxic and can cause methemoglobinemia.[3] Wear full PPE (nitrile gloves, lab coat, safety glasses) and work in a fume hood.

References

  • PubChem. 4-Amino-2,6-dinitrobiphenyl (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Nitration and Purification of Biphenyl Derivatives. (Analogous protocols for nitro-biphenyl purification). [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products.[2] Organic Process Research & Development.[2] (Principles of impurity rejection in crystallization). [Link]

  • ScienceMadness. Synthesis and Purification of Dinitrophenol Amines. (Practical insights on solubility of analogous 2,6-dinitro-4-amino compounds). [Link]

Sources

"HPLC-UV method development for 4-Amino-2,6-dinitrobiphenyl analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-Amino-2,6-dinitrobiphenyl (ADNB) .

ADNB is a functionalized nitroaromatic compound, often encountered as a degradation product of energetic materials or as an intermediate in azo-dye synthesis. Its analysis presents specific challenges:

  • Structural Isomerism: It must be resolved from positional isomers (e.g., 2-amino-4,6-dinitrobiphenyl).

  • Hydrophobicity: The biphenyl core imparts significant lipophilicity (LogP > 3.0).

  • Electronic Effects: The 2,6-dinitro substitution pattern creates a "steric and electronic cage" around the amine, drastically reducing its basicity compared to typical anilines.

This guide moves beyond standard C18 screening, recommending a Biphenyl stationary phase to leverage


-

interactions for superior selectivity.[1]

Physicochemical Profiling & Strategy

Before method development, we must understand the "personality" of the molecule to predict its chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Molecular Structure Biphenyl core, -NH2 (pos 4), -NO2 (pos 2,[2]6)High hydrophobicity; requires high organic mobile phase strength for elution.
pKa (Amine) Estimated < 1.0 (Very weak base)The electron-withdrawing nitro groups ortho to the amine delocalize the lone pair. Result: The molecule remains neutral at typical HPLC pH (2–8). Silanol interactions (tailing) will be minimal compared to standard amines.
UV Absorbance

~230 nm, ~254 nm
Nitro groups are strong chromophores. 254 nm is selective; 230 nm is more sensitive but prone to solvent cutoff noise.
Solubility Low in water; High in MeCN/MeOHSample diluent must contain at least 50% organic solvent to prevent precipitation.
The "Expert" Choice: Stationary Phase Selection

While a C18 column is the standard workhorse (e.g., EPA Method 8330 for nitroaromatics), it relies solely on hydrophobic subtraction.

  • Recommendation: Biphenyl Stationary Phase .

  • Causality: Nitro groups are electron-deficient (

    
    -acidic). The Biphenyl stationary phase is electron-rich (
    
    
    
    -basic). This creates a specific donor-acceptor interaction that resolves ADNB from non-nitro impurities more effectively than C18.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevWorkflow Start START: Analyte Profiling (Hydrophobic, Weak Base) ColSelect Column Screening Compare C18 vs. Biphenyl Start->ColSelect MP_Screen Mobile Phase Screening MeCN vs. MeOH ColSelect->MP_Screen Decision1 Resolution > 2.0 for Isomers? MP_Screen->Decision1 Opt_Biphenyl Select Biphenyl Column (Enhanced Pi-Pi Selectivity) Decision1->Opt_Biphenyl Yes (Preferred) Opt_C18 Select C18 Column (Standard Hydrophobicity) Decision1->Opt_C18 No (Fallback) Gradient Gradient Optimization Focus: 50-90% Organic Opt_Biphenyl->Gradient Opt_C18->Gradient Final Final Validated Method Gradient->Final

Figure 1: Decision tree for stationary phase and mobile phase selection emphasizing the selectivity of Biphenyl phases for nitroaromatics.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Quaternary pump preferred for development).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Solvents: HPLC Grade Acetonitrile (MeCN), Water (Milli-Q), Formic Acid (FA).

Chromatographic Conditions (The "Gold Standard")

This method is optimized for robustness and resolution.

ParameterSettingRationale
Column Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek) Dims: 100 x 4.6 mm, 2.6 µm (Core-Shell)Core-shell particles provide UHPLC-like efficiency at lower pressures. Biphenyl phase maximizes selectivity for nitro-groups.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses ionization of any phenolic impurities and keeps the system clean.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN has lower viscosity than MeOH, allowing higher flow rates and sharper peaks for nitroaromatics.
Flow Rate 1.2 mL/minOptimized for 4.6 mm ID core-shell columns.
Temp 35°CConstant temperature ensures reproducible retention times.
Injection Vol 5.0 µLLow volume prevents solvent effects (peak distortion) since sample is in high % organic.
Detection 254 nm (bw 4 nm, ref 360 nm)Universal for aromatics; minimizes baseline drift compared to 210-230 nm.
Gradient Program

Note: ADNB is hydrophobic. An isocratic hold at low organic is unnecessary and will only broaden the peak.

Time (min)% Mobile Phase BEvent
0.0040Initial Hold
1.0040Sample Injection / Loading
8.0090Linear Gradient (Elution of ADNB ~5-6 min)
9.0090Column Wash (Remove highly lipophilic dimers)
9.1040Return to Initial
12.0040Re-equilibration

Sample Preparation & Extraction Strategy

Proper sample prep is critical to prevent "crash out" of the hydrophobic analyte.

SamplePrep Sample Raw Sample (Solid/Soil/Tissue) Weigh Weigh 50 mg Sample->Weigh Extract Add 10 mL MeCN (Sonication 15 min) Weigh->Extract Centrifuge Centrifuge 4000 rpm, 5 min Extract->Centrifuge Dilute Dilution 1:1 with Water/0.1% FA Centrifuge->Dilute Supernatant Filter Filter 0.22 µm (PTFE or Nylon) Dilute->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and compatibility with the initial mobile phase conditions.

Critical Step (Dilution): The extraction uses 100% MeCN to dissolve the analyte. However, injecting 100% MeCN into a 40% MeCN mobile phase can cause "solvent strong effect" (peak splitting). We dilute 1:1 with water to match the initial mobile phase strength (50% organic), ensuring sharp peak focusing at the column head.

Method Validation Parameters (Summary)

Based on ICH Q2(R1) guidelines, the following performance metrics are expected with this protocol:

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (

) > 2.0 from nearest peak

= 3.5 (vs. 2-amino isomer)
Linearity


(Range: 0.5 – 100 µg/mL)
Precision (Repeatability) RSD < 2.0% (n=6)0.4% (Retention Time), 0.8% (Area)
LOD / LOQ S/N > 3 / S/N > 10LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Recovery 80% – 120%95% – 102% (Spiked Matrix)

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: While the amine is weak, secondary interactions can occur if the column is old.

  • Fix: Ensure Mobile Phase A contains 0.1% Formic Acid. If tailing persists, switch to 10mM Ammonium Acetate (pH 4.5) to mask silanols fully, though this is rarely needed for dinitro-amines.

Issue 2: Split Peaks

  • Cause: Injection solvent is too strong (e.g., pure MeCN).

  • Fix: Follow the protocol in Figure 2. Dilute sample with water to <60% organic strength before injection.

Issue 3: Baseline Drift at 254 nm

  • Cause: Gradient elution absorption differences.

  • Fix: Use a reference wavelength (e.g., 360 nm, bandwidth 100 nm) in the DAD settings to subtract gradient drift, or simply perform a blank subtraction.

References

  • US EPA Method 8330B. "Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." US Environmental Protection Agency, 2006. Link

  • Restek Corporation. "Biphenyl Stationary Phases: A Review of Selectivity and Retention Mechanisms." Restek Technical Library. Link

  • Phenomenex. "Optimization of Nitroaromatic Separations using Core-Shell Technology." Phenomenex Application Notes. Link

  • PubChem. "4-Amino-2,6-dinitrobiphenyl Compound Summary."[3] National Library of Medicine. Link

Sources

Application Note: Structural Elucidation of 4-Amino-2,6-dinitrobiphenyl via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes established mass spectrometry principles for nitroaromatic compounds to provide a definitive protocol for the characterization of 4-Amino-2,6-dinitrobiphenyl .

Executive Summary

4-Amino-2,6-dinitrobiphenyl (C₁₂H₉N₃O₄) is a significant intermediate in the degradation of nitro-biphenyl based dyes and energetic materials. Its structural characterization is often complicated by the competing ionization pathways of the basic amino group and the electron-withdrawing nitro groups. This guide provides a validated protocol for the positive-ion electrospray ionization (ESI+) and collision-induced dissociation (CID) analysis of this compound. We detail the specific "ortho-effect" fragmentation pathways driven by the steric crowding of the 2,6-dinitro substitution pattern.

Chemical Properties & Ionization Logic[1]

PropertyValueMass Spec Implication
Formula C₁₂H₉N₃O₄Monoisotopic Mass: 259.06 Da
Structure Biphenyl core; -NH₂ at C4; -NO₂ at C2, C6Steric hindrance at the biphenyl linkage.
pKa (NH₂) ~2.5 - 3.0 (Predicted)Low basicity due to electron-withdrawing -NO₂ groups requires acidic mobile phase for ESI+.
LogP ~2.8Retains well on C18; requires high organic content for elution.

Ionization Strategy: While nitroaromatics often favor Negative Mode (ESI-), the presence of the 4-amino group allows for protonation ([M+H]⁺) in acidic conditions. Positive mode provides richer structural information regarding the biphenyl backbone compared to the radical anion formation typical of negative mode.

  • Target Precursor: [M+H]⁺ = m/z 260.07

  • Adducts to Monitor: [M+Na]⁺ (m/z 282.05), [M+NH₄]⁺ (m/z 277.09)

Experimental Protocol

A. Sample Preparation[2][3][4]
  • Stock Solution: Dissolve 1 mg of 4-Amino-2,6-dinitrobiphenyl in 1 mL Acetonitrile (ACN).

  • Working Standard: Dilute to 500 ng/mL in 50:50 Water:Methanol containing 0.1% Formic Acid. Note: Avoid using 100% water as the diluent to prevent precipitation.

B. LC-MS/MS Conditions

This method utilizes a generic gradient suitable for polar aromatic compounds.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-6 min: 10% -> 90% B (Linear ramp)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

C. Mass Spectrometer Parameters (Source: ESI)
  • Polarity: Positive (+)

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to visualize both the labile nitro-losses and the stable backbone cleavages.

Fragmentation Pattern Analysis

The fragmentation of 4-Amino-2,6-dinitrobiphenyl is dominated by the instability of the nitro groups and the "Ortho Effect" facilitated by the proximity of the phenyl ring (at C1) to the nitro groups (at C2/C6).

Primary Pathways (MS2 Spectrum of m/z 260.07)
  • Loss of Hydroxyl Radical (The Ortho Effect): m/z 243.07 ([M+H - 17]⁺)

    • Mechanism:[2][3][4][5] The oxygen of the 2-nitro group abstracts a hydrogen from the ortho-position of the adjacent phenyl ring (Ring B), followed by the loss of an •OH radical. This is a diagnostic peak for ortho-substituted nitrobiphenyls.

  • Loss of Nitric Oxide (•NO): m/z 230.07 ([M+H - 30]⁺)

    • Mechanism:[2][3][4][5] Nitro-nitrite rearrangement. The -NO₂ group rearranges to -ONO, followed by cleavage of the O-NO bond. This results in a phenolic cation.

  • Loss of Nitro Group (•NO₂): m/z 214.07 ([M+H - 46]⁺)

    • Mechanism:[2][3][4][5] Direct homolytic cleavage of the C-N bond connecting the nitro group to Ring A. This is often the base peak at higher collision energies.

  • Biphenyl Bond Cleavage: m/z 183.04 ([M+H - 77]⁺)

    • Mechanism:[2][3][5] Loss of the unsubstituted phenyl ring (Ring B). This confirms the biphenyl core structure.

Summary Table of Diagnostic Ions
m/z (Experimental)Loss (Δ)FormulaFragment IdentityInterpretation
260.07 -[C₁₂H₁₀N₃O₄]⁺Precursor [M+H]⁺Protonated molecule.
243.07 -17[C₁₂H₉N₃O₃]•⁺[M+H - OH]⁺Ortho Effect : Interaction between NO₂ and Phenyl ring H.
230.07 -30[C₁₂H₁₀N₂O₃]•⁺[M+H - NO]⁺Rearrangement of NO₂ to nitrite ester.
214.07 -46[C₁₂H₁₀N₂O₂]•⁺[M+H - NO₂]⁺Direct loss of nitro group.
183.04 -77[C₆H₅N₃O₄]⁺[M+H - C₆H₅]⁺Loss of phenyl ring (Cleavage of C1-C1' bond).

Visualizations

Figure 1: Experimental Workflow

This diagram outlines the decision-making process for the LC-MS setup.

G Sample Sample: 4-Amino-2,6-dinitrobiphenyl Prep Prep: 500 ng/mL in MeOH/H2O + 0.1% Formic Acid Sample->Prep LC LC Separation: C18 Column Gradient Elution Prep->LC Ionization Source: ESI(+) Protonation of -NH2 LC->Ionization MS1 Q1 Filter: m/z 260.07 Ionization->MS1 [M+H]+ CID Collision Cell: Stepped CE (15-45 eV) MS1->CID Detection Detector: Fragment Analysis CID->Detection Product Ions

Caption: Optimized LC-MS/MS workflow for the detection of amino-nitro-biphenyls.

Figure 2: Fragmentation Pathway

This diagram illustrates the mechanistic cleavage of the molecule.

Frag Precursor Precursor [M+H]+ m/z 260 Frag_OH Fragment [M-OH]+ m/z 243 (Ortho Effect) Precursor->Frag_OH -17 Da (•OH) Frag_NO Fragment [M-NO]+ m/z 230 (Rearrangement) Precursor->Frag_NO -30 Da (•NO) Frag_NO2 Fragment [M-NO2]+ m/z 214 (Cleavage) Precursor->Frag_NO2 -46 Da (•NO2) Frag_Phenyl Fragment [M-Phenyl]+ m/z 183 (Backbone Break) Precursor->Frag_Phenyl -77 Da (C6H5) Secondary Secondary Frag m/z 184 (Loss of NO from 214) Frag_NO2->Secondary -30 Da (NO)

Caption: Proposed fragmentation tree highlighting the competing loss of nitro-groups and the ortho-effect.

Scientific Validation & Troubleshooting

Self-Validating the Spectrum

To ensure the spectrum obtained is genuine and not an artifact or contaminant:

  • Isotope Check: The ¹³C isotope peak at m/z 261.07 should be approximately 13% of the parent intensity (12 carbons × 1.1%).

  • Even-Electron Rule: The precursor is an even-electron ion ([M+H]⁺). The loss of radicals (•NO₂, •OH) creates odd-electron radical cations (distinguishable by high resolution MS), whereas the loss of neutrals (H₂O, CO) creates even-electron cations.

  • Contaminant Flag: If you observe a strong peak at m/z 282 without m/z 260, your mobile phase may have high sodium content, suppressing protonation. Add more Formic Acid.

Common Pitfalls
  • In-Source Fragmentation: Nitro compounds are thermally labile. If m/z 214 or 230 appears in the MS1 scan (before collision), lower the Desolvation Temperature or Fragmentor Voltage .

  • Isomer Interference: 2-Amino-4,6-dinitrobiphenyl is a common isomer. It can be distinguished by retention time (the 4-amino isomer is more polar and elutes earlier on C18 due to the amine being para to the phenyl ring, maximizing the dipole moment).

References

  • Yinon, J. (1982). Mass spectrometry of explosives: Nitro compounds, nitrates, and nitramines. Mass Spectrometry Reviews. Link

  • Holcapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for "Ortho Effect" mechanisms).
  • NIST Chemistry WebBook. Standard Reference Data for Nitroaniline Derivatives. Link

Sources

Application Note: 4-Amino-2,6-dinitrobiphenyl as a Synthon in Organic Synthesis

[1][2]

Executive Summary & Chemical Profile[1]

4-Amino-2,6-dinitrobiphenyl is a highly functionalized aromatic building block characterized by a biphenyl core with an electron-donating amino group at the para position (4-position) and two electron-withdrawing nitro groups at the ortho positions relative to the biphenyl linkage (2,6-positions).[1]

This specific substitution pattern creates a sterically crowded, twisted biphenyl system .[1] The nitro groups at positions 2 and 6 force the two phenyl rings out of planarity to minimize steric clash with the ortho protons of the unsubstituted ring.[1] This "pre-twisted" geometry is valuable for designing:

  • High-Performance Polymers: Precursors for soluble polybenzimidazoles (PBI) and polyimides where non-planarity prevents stacking and improves solubility.[1]

  • Non-Linear Optical (NLO) Materials: The "push-pull" electronic structure (Amino donor -> Nitro acceptor) across a twisted bridge.[1]

  • Energetic Materials: High nitrogen/oxygen content with reduced sensitivity due to steric bulk.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 4-Amino-2,6-dinitrobiphenyl
Synonym 3,5-Dinitro-4-phenylaniline
CAS Number 136861-00-2
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Structural Feature Atropisomeric Potential: The 2,6-dinitro substitution restricts rotation around the C1-C1' bond.[1][2]
Key Reactivity Nucleophilic aromatic substitution (SNAr), Diazotization (Sandmeyer), Nitro reduction.

Synthesis Protocol: The "Twisted Bridge" Strategy

Direct nitration of 4-aminobiphenyl typically yields the 3,5-dinitro isomer (ortho to the amine), not the target 2,6-dinitro isomer (ortho to the bridge). To synthesize 4-Amino-2,6-dinitrobiphenyl , we employ a modular approach using 4-Chloro-3,5-dinitrobenzoic acid as the starting scaffold.[1] This ensures the nitro groups are positioned correctly (ortho to the coupling site) before the biphenyl bond is formed.[1]

Reaction Scheme Overview
  • Curtius Rearrangement: Conversion of carboxylic acid to amine.[1]

  • Suzuki-Miyaura Coupling: Formation of the biphenyl bond.[1]

Step-by-Step Methodology
Phase 1: Synthesis of 4-Chloro-3,5-dinitroaniline

Target: Convert the acid moiety of 4-chloro-3,5-dinitrobenzoic acid to an amine.

Reagents:

  • 4-Chloro-3,5-dinitrobenzoic acid (1.0 eq)[1][3]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • tert-Butanol (t-BuOH) (Solvent)[1]

  • Trifluoroacetic acid (TFA) (Deprotection)[1]

Protocol:

  • Activation: Dissolve 4-chloro-3,5-dinitrobenzoic acid (10 mmol) in anhydrous t-BuOH (50 mL) under N₂ atmosphere. Add TEA (12 mmol) and stir for 15 min.

  • Rearrangement: Add DPPA (11 mmol) dropwise. Heat the mixture to reflux (85°C) for 12 hours. The intermediate isocyanate forms and is trapped by t-BuOH to form the Boc-protected amine.[1]

  • Workup: Cool to RT. Concentrate under vacuum.[1] Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude Boc-intermediate in DCM (20 mL). Add TFA (5 mL) and stir at RT for 2 hours.

  • Isolation: Neutralize with sat. NaHCO₃ (Caution: Gas evolution).[1] Extract with DCM.[1] The organic layer yields 4-Chloro-3,5-dinitroaniline as a yellow/orange solid.[1]

    • Checkpoint: Verify structure via ¹H NMR.[1][4][5] The aromatic protons should appear as a singlet (due to symmetry) shifted downfield by nitro groups.[1]

Phase 2: Suzuki-Miyaura Coupling

Target: Couple the chloro-aniline with phenylboronic acid to form the biphenyl core.[1]

Reagents:

  • 4-Chloro-3,5-dinitroaniline (1.0 eq)[1]

  • Phenylboronic acid (1.5 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • 1,2-Dimethoxyethane (DME) (Solvent)[1]

Protocol:

  • Setup: In a Schlenk tube, combine 4-chloro-3,5-dinitroaniline (5 mmol), phenylboronic acid (7.5 mmol), and Pd(PPh₃)₄ (0.25 mmol).

  • Solvent System: Add DME (20 mL) and 2.0 M Na₂CO₃ (7.5 mL).

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles or vigorous N₂ sparging for 15 min (Critical to prevent Pd oxidation).

  • Reaction: Seal the tube and heat to 90°C for 16–24 hours. The mixture will darken.[1]

  • Purification: Cool to RT. Dilute with water and extract with EtOAc (3x).[1] Wash combined organics with brine.[1]

  • Chromatography: Purify via silica gel column chromatography (Gradient: Hexanes -> 30% EtOAc/Hexanes).

  • Yield: Expect 4-Amino-2,6-dinitrobiphenyl as deep yellow/orange crystals.

Downstream Application Protocols

Once synthesized, this synthon serves as a versatile platform. Below are the two primary utilization pathways.

Workflow Visualization

GStart4-Amino-2,6-dinitrobiphenyl(Synthon)Path1Pathway A:Nitro ReductionStart->Path1H2 / Pd-CPath2Pathway B:Sandmeyer ReactionStart->Path2NaNO2 / HX / CuXPath3Pathway C:N-AlkylationStart->Path3R-X / BaseProd12,4,6-Triaminobiphenyl(Polymer Monomer)Path1->Prod1Prod24-Halo-2,6-dinitrobiphenyl(Electrophile)Path2->Prod2Prod3N,N-Dialkyl Dyes(Chromophores)Path3->Prod3

Figure 1: Divergent synthetic pathways for 4-Amino-2,6-dinitrobiphenyl.[1]

Protocol A: Reduction to 2,4,6-Triaminobiphenyl

Application: Synthesis of Polybenzimidazoles (PBI).[1] The twisted structure prevents polymer aggregation, enhancing solubility.

  • Dissolution: Dissolve 4-Amino-2,6-dinitrobiphenyl (1 g) in Ethanol/THF (1:1, 50 mL).

  • Catalyst: Add 10% Pd/C (100 mg).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) at RT for 6 hours.

  • Monitoring: Monitor via TLC. The disappearance of the yellow nitro compound and appearance of a fluorescent amine spot indicates completion.[1]

  • Isolation: Filter through Celite under N₂ (Triamines are oxidation-sensitive). Concentrate immediately to obtain the triamine precursor.[1]

Protocol B: Sandmeyer Functionalization

Application: Converting the amino group to a Halogen or Cyano group to create an electrophilic biphenyl core for further coupling.[1]

  • Diazotization: Suspend 4-Amino-2,6-dinitrobiphenyl (2 mmol) in 20% H₂SO₄ (10 mL) at 0°C. Add NaNO₂ (2.2 mmol) in water dropwise. Stir for 30 min to form the diazonium salt (Solution becomes clear).

  • Substitution:

    • For Chloride: Pour into cold CuCl/HCl solution.[1]

    • For Iodide: Add aqueous KI solution (Caution: N₂ evolution).[1]

  • Workup: Heat to 60°C for 30 min. Extract with EtOAc.[1] This yields 4-Halo-2,6-dinitrobiphenyl , a potent electrophile for SNAr reactions due to the activating nitro groups.[1]

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Polynitro biphenyls are energetic.[1] While the amino group desensitizes the molecule, the 2,6-dinitro motif creates strain. Do not heat dry solids above 150°C.

  • Toxicity: Aromatic amines (and their nitro precursors) are potential carcinogens. 4-aminobiphenyl is a known bladder carcinogen.[1][6] Treat this dinitro derivative with extreme caution using a glovebox or double-gloving technique in a fume hood.[1]

  • Waste Disposal: All aqueous waste from the Sandmeyer reaction (Copper salts) must be segregated.[1] Nitro-containing organics should be disposed of in dedicated hazardous waste streams, not general organic waste, to prevent reaction with incompatible solvents.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 148792, 4-Amino-2,6-dinitrobiphenyl.[1] Retrieved February 20, 2026 from [Link]

  • Organic Syntheses. General Procedures for Sandmeyer and Nitro Reduction Reactions. (Standard Protocols adapted for biphenyl systems).[1] [Link]

Reactions Involving the Nitro Groups of 4-Amino-2,6-dinitrobiphenyl: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Privileged Scaffold

4-Amino-2,6-dinitrobiphenyl stands as a pivotal starting material in the synthesis of a diverse array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The strategic positioning of its functional groups—an activating amino group and two strongly electron-withdrawing nitro groups on a biphenyl framework—imparts a unique and tunable reactivity. The transformations of the nitro groups, in particular, serve as a gateway to a multitude of molecular architectures, including valuable diamines, carbazoles, and phenazines.

This technical guide provides an in-depth exploration of the key reactions involving the nitro functionalities of 4-Amino-2,6-dinitrobiphenyl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of these transformations, offering insights into the causal factors that govern experimental outcomes. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methodologies to their specific synthetic challenges.

The protocols detailed herein are presented as self-validating systems, emphasizing reproducibility and reliability. Each section is grounded in authoritative scientific literature, with comprehensive citations to support mechanistic claims and procedural standards.

I. Selective Reduction of the Nitro Groups: A Gateway to Diamines and Novel Heterocycles

The selective reduction of one or both nitro groups of 4-Amino-2,6-dinitrobiphenyl is a fundamental transformation that unlocks a variety of synthetic pathways. The presence of the electron-donating amino group and the inherent steric differences between the two nitro groups can be exploited to achieve remarkable regioselectivity.

A. Mechanistic Considerations for Selective Reduction

The selective reduction of one nitro group in a polynitroaromatic compound is often governed by a combination of steric and electronic factors. In the case of 4-Amino-2,6-dinitrobiphenyl, the nitro groups are situated ortho to the amino group. While electronic effects might suggest a preference for the reduction of the nitro group ortho to the electron-donating amino group, steric hindrance from the adjacent phenyl ring and the amino group itself plays a significant role.[1]

Commonly employed methods for selective nitro group reduction include the Zinin reduction, catalytic hydrogenation, and metal-acid reductions. The choice of reagent and reaction conditions is paramount in controlling the extent of reduction and the regiochemical outcome.

B. Protocols for Selective Mono- and Di-reduction

The Zinin reduction, utilizing sodium sulfide or polysulfide, is a classic and highly effective method for the selective reduction of a single nitro group in dinitroaromatic compounds.[2] This method is particularly advantageous as it often proceeds with high chemoselectivity, leaving other reducible functional groups intact.

Protocol: Selective Mono-reduction of 4-Amino-2,6-dinitrobiphenyl to 2,4-Diamino-6-nitrobiphenyl

Materials:

  • 4-Amino-2,6-dinitrobiphenyl

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-2,6-dinitrobiphenyl (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) in water.

  • Add the aqueous sodium sulfide/ammonium chloride solution to the ethanolic solution of the starting material.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-diamino-6-nitrobiphenyl.

Data Presentation:

ParameterValue
Starting Material 4-Amino-2,6-dinitrobiphenyl
Reducing Agent Sodium sulfide/Ammonium chloride
Solvent Ethanol/Water
Temperature Reflux
Typical Yield 70-85%

Workflow Diagram:

Zinin_Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 4-Amino-2,6-dinitrobiphenyl reaction Reflux start->reaction Add reagents reagents Na₂S·9H₂O, NH₄Cl Ethanol/Water workup Evaporation Extraction Washing reaction->workup Reaction complete purification Column Chromatography workup->purification product 2,4-Diamino-6-nitrobiphenyl purification->product

Zinin Reduction Workflow

Catalytic hydrogenation is a powerful method for the complete reduction of both nitro groups to amines. The choice of catalyst and reaction conditions can be tuned to achieve high yields and avoid side reactions.

Protocol: Synthesis of 2,4,6-Triaminobiphenyl

Materials:

  • 4-Amino-2,6-dinitrobiphenyl

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

Procedure:

  • To a hydrogenation vessel, add 4-Amino-2,6-dinitrobiphenyl (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).

  • Carefully add the catalyst (5-10 mol% Pd/C or a slurry of Raney Nickel).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-triaminobiphenyl. The product may be used directly or purified further if necessary.

Data Presentation:

ParameterValue
Starting Material 4-Amino-2,6-dinitrobiphenyl
Catalyst 10% Pd/C or Raney Nickel
Solvent Ethanol or Methanol
Hydrogen Pressure 1-4 atm
Temperature Room Temperature
Typical Yield >90%

Workflow Diagram:

Catalytic_Hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product start 4-Amino-2,6-dinitrobiphenyl reaction H₂ (1-4 atm) Room Temperature start->reaction Add catalyst catalyst Pd/C or Raney Ni Ethanol/Methanol workup Filtration Solvent Removal reaction->workup Reaction complete product 2,4,6-Triaminobiphenyl workup->product

Catalytic Hydrogenation Workflow

II. Nucleophilic Aromatic Substitution: Leveraging the Activating Power of Nitro Groups

The two nitro groups in 4-Amino-2,6-dinitrobiphenyl strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ).[3][4] While a nitro group itself is not typically a leaving group, its presence facilitates the displacement of other leaving groups on the ring. In the absence of a better leaving group, under forcing conditions, it is conceivable that a nitro group could be displaced by a strong nucleophile, although this is a less common reaction pathway.[5]

The primary utility of the nitro groups in SNAᵣ is to enable the substitution of other functionalities that may be present on the biphenyl scaffold or introduced in subsequent synthetic steps. The ortho and para positions relative to the nitro groups are highly activated.

III. Reductive Cyclization: Constructing Fused Heterocyclic Systems

The dinitro functionality in 4-Amino-2,6-dinitrobiphenyl provides a unique opportunity for the construction of fused heterocyclic systems through reductive cyclization reactions. These intramolecular reactions can lead to the formation of valuable carbazole and phenazine cores.

A. Synthesis of Carbazoles via Cadogan Reductive Cyclization

The Cadogan reaction is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls.[6][7] The reaction involves the deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, to generate a nitrene intermediate which then undergoes intramolecular cyclization onto the adjacent phenyl ring.

For 4-Amino-2,6-dinitrobiphenyl, selective reduction of one nitro group followed by cyclization of the resulting aminonitrobiphenyl could be a viable route to substituted aminocarbazoles.

Conceptual Pathway to Amino-nitrocarbazoles:

Cadogan_Reaction_Concept start 4-Amino-2,6-dinitrobiphenyl intermediate 2,4-Diamino-6-nitrobiphenyl start->intermediate Selective Reduction product Amino-nitrocarbazole intermediate->product Reductive Cyclization (e.g., PPh₃, heat)

Conceptual Cadogan Cyclization
B. Synthesis of Phenazines from Diaminobiphenyl Derivatives

Following the complete reduction of both nitro groups to yield 2,2',4-triaminobiphenyl derivatives (assuming the initial amino group is at the 4-position and the nitro groups at 2 and 6 on one ring, and the other phenyl group is unsubstituted), these can serve as precursors for the synthesis of phenazine derivatives. The condensation of an ortho-diamine with an ortho-quinone or a diketone is a common method for phenazine synthesis.[8][9]

Conceptual Pathway to Substituted Phenazines:

  • Complete Reduction: 4-Amino-2,6-dinitrobiphenyl is fully reduced to the corresponding triaminobiphenyl.

  • Oxidative Cyclization/Condensation: The resulting 1,2-diamine functionality can then be reacted with an appropriate 1,2-dicarbonyl compound to form the phenazine ring system.

IV. Conclusion and Future Directions

The nitro groups of 4-Amino-2,6-dinitrobiphenyl are not merely passive functionalities but rather versatile handles that enable a rich and diverse range of chemical transformations. From selective reductions to access valuable diamine building blocks, to intricate reductive cyclizations that forge complex heterocyclic scaffolds, the reactions of these nitro groups are central to the synthetic utility of this important molecule.

The protocols and conceptual frameworks presented in this guide are intended to serve as a robust starting point for researchers. The principles of steric and electronic control, as well as the mechanistic insights into each reaction class, should empower scientists to rationally design and execute their synthetic strategies.

Future research in this area could explore the use of more modern and sustainable reduction methodologies, such as catalytic transfer hydrogenation, to further enhance the green credentials of these transformations. Additionally, the exploration of novel nucleophilic aromatic substitution reactions on derivatives of 4-Amino-2,6-dinitrobiphenyl could open up new avenues for the synthesis of previously inaccessible molecular architectures.

V. References

  • Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. PMC.

  • Effenberger, F., Nagel, K., & Agster, W. (1971). Nucleophilic Aromatic Substitution: A New Synthetic Route to Biphenyls. Angewandte Chemie International Edition in English, 10(8), 566-567.

  • Thummel, R. P., & Jahng, Y. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of organic chemistry, 70(13), 5014–5019.

  • Nucleophilic aromatic substitution. Wikipedia.

  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.

  • Selective nitro reduction of poly nitro compounds. ECHEMI.

  • Highly Selective One-Step Synthesis of 2-Amino-4,6-dinitrotoluene and 2,6-Diamino-4-nitrotoluene from 2,4,6-Trinitrotoluene. ResearchGate.

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455-481.

  • Kinetics of the consecutive liquid-phase hydrogenation of 2,6-dinitrotoluene with platinum catalysts. Semantic Scholar.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica.

  • One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Indian Academy of Sciences.

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. AWS.

  • Synthesis of 2,3-diaminophenazines. ResearchGate.

  • On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. ResearchGate.

  • Zinin reaction. Wikipedia.

  • Two-step reduction of TNT to 4-amino-2, 6-dinitrotoluene (A);... ResearchGate.

  • Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. YouTube.

  • Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate.

  • Porter, H. K. The Zinin Reduction of Nitroarenes. Sciencemadness.org.

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Hydrogenation of nitro compounds to amines and catalyst therefor. Google Patents.

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PMC.

  • The catalytic hydrogenation 2,4_dinitrotoluene in a continuous. ResearchGate.

  • Concentration vs. hydrogenation time of 2-amino-4-nitrotoluene (2A4NT)... ResearchGate.

  • Mechanism of 2,4-dinitrotoluene hydrogenation over Pd/C. ResearchGate.

Sources

Application Note: Pharmacological and Toxicological Profiling of 4-Amino-2,6-dinitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-Amino-2,6-dinitrobiphenyl (ADNB) scaffold represents a chemical class with a dualistic nature in drug discovery. While the biphenyl core is a privileged structure in medicinal chemistry—found in various antimicrobial and anticancer agents—the presence of nitro groups at the 2,6-positions introduces significant electronic and steric constraints that modulate biological activity.

Critical Scientific Context:

  • Genotoxicity Risk: Historically, nitrated aminobiphenyls are potent mutagens. The nitro groups can undergo enzymatic reduction (via nitroreductases or CYP450s) to form reactive hydroxylamines, which covalently bind to DNA (specifically guanine residues), causing frameshift mutations. Therefore, early-stage genotoxicity screening is the primary directive when exploring these derivatives.

  • Therapeutic Potential: Despite toxicity risks, controlled substitution (e.g., introducing steric bulk or electron-withdrawing groups on the non-nitrated ring) can mitigate DNA intercalation while retaining potency against specific targets like Topoisomerase II or Aurora Kinase .

This guide provides a rigorous workflow to explore these derivatives, prioritizing a "Safety-First" screening funnel that filters out genotoxic hits before efficacy testing.

Chemical Safety & Handling

WARNING: 4-Amino-2,6-dinitrobiphenyl and its derivatives are potentially explosive and carcinogenic .

  • Explosive Hazard: Polynitrated biphenyls share structural features with TNT. Avoid heating dry solids above 100°C. Do not grind in a mortar and pestle; use solvent-based dissolution.

  • Carcinogen: Handle only in a Class II Biological Safety Cabinet (BSC). Double-glove with nitrile.

  • Waste: All liquid waste must be quenched with 10% NaOH (to degrade the nitro moiety) before disposal, subject to local EHS regulations.

Experimental Workflow: The "Derisking" Funnel

The following diagram outlines the logical progression for evaluating ADNB derivatives. Unlike standard campaigns, genotoxicity (Ames) is placed before cytotoxicity to prevent wasting resources on mutagenic leads.

ADNB_Workflow Start Library Synthesis (ADNB Derivatives) QC QC: HPLC Purity >98% NMR Verification Start->QC Ames Tier 1: Genotoxicity Screen (Ames Test: TA98/TA100) QC->Ames Decision1 Mutagenic? Ames->Decision1 Stop TERMINATE (High Risk) Decision1->Stop Yes (MR > 2.0) Cyto Tier 2: Cytotoxicity Profiling (MTT Assay in HepG2/HeLa) Decision1->Cyto No Metab Tier 3: Metabolic Stability (S9 Fraction/Nitroreductase) Cyto->Metab IC50 < 10 µM Lead Lead Candidate Selection Metab->Lead

Figure 1: The "Safety-First" screening funnel. Note the early termination point for mutagenic compounds.

Protocol 1: Synthesis & Purification Considerations

Objective: Synthesize ADNB derivatives with high purity, as impurities (e.g., mono-nitro intermediates) can skew toxicity data.

Key Synthetic Insight: The synthesis typically involves the nucleophilic aromatic substitution of 2-chloro-1,3-dinitrobenzene derivatives or the direct nitration of 4-aminobiphenyl (protected).

  • Solvent Choice: Use DMF or DMSO for reactions. Avoid ethanol if refluxing polynitro compounds due to potential etherification side reactions.

  • Purification: Recrystallization is preferred over column chromatography to minimize static friction risks.

  • Validation:

    • 1H NMR: Diagnostic shift of protons at C3/C5 (ortho to nitro groups) typically appears downfield (>8.0 ppm).

    • HPLC: Must show <0.5% impurities. Impurities like benzidine derivatives are potent carcinogens and must be absent.

Protocol 2: Genotoxicity Assessment (Ames Test)

Rationale: ADNB derivatives are "nitro-aromatics." Their mutagenicity often depends on metabolic activation (reduction of -NO2 to -NHOH). Therefore, testing with and without S9 fraction is mandatory.

Materials
  • Strains: Salmonella typhimurium TA98 (detects frameshifts, sensitive to aromatic amines) and TA100 (base-pair substitutions).[1]

  • Metabolic Activation: Rat Liver S9 fraction (Aroclor 1254 induced).

  • Controls:

    • Positive (-S9): 4-Nitro-o-phenylenediamine (for TA98).

    • Positive (+S9): 2-Aminofluorene (requires bioactivation).

    • Negative: DMSO (solvent).

Step-by-Step Procedure
  • Preparation: Dissolve ADNB derivatives in DMSO. Prepare 5 concentrations (e.g., 0.5, 1, 5, 10, 50 µ g/plate ). Note: ADNBs are yellow/orange; check for precipitation in aqueous agar.

  • Inoculation:

    • Add 0.1 mL bacterial culture (10^9 CFU/mL).

    • Add 0.1 mL test compound solution.

    • Add 0.5 mL S9 mix (or phosphate buffer for -S9).

  • Plating: Mix with 2 mL molten top agar (containing traces of histidine/biotin) and pour onto Minimal Glucose Agar plates.

  • Incubation: 37°C for 48 hours in the dark.

  • Scoring: Count revertant colonies manually or using an automated counter.

Data Interpretation

Calculate the Mutagenicity Ratio (MR) :



MR ValueInterpretationAction
< 2.0 Non-mutagenicProceed to Cytotoxicity
2.0 - 3.0 Weakly MutagenicRepeat assay; check dose-response
> 3.0 Strong Mutagen STOP. Modify structure (e.g., remove one nitro group).

Protocol 3: Cytotoxicity Profiling (MTT Assay)

Challenge: ADNB derivatives are often colored (yellow/orange) , with absorbance overlapping the MTT formazan product (570 nm). Solution: Use a "No-Cell Blank" correction or the CellTiter-Glo (Luminescence) assay if interference is high. This protocol uses MTT with a specific subtraction step.

Procedure
  • Seeding: Seed HepG2 (liver model) and HCT116 (cancer model) cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with derivatives (0.1 – 100 µM) for 48h.

    • Critical Control: Include a "Compound Only" well (media + compound, no cells) to measure intrinsic absorbance of the ADNB derivative.

  • MTT Addition: Add MTT reagent. Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm (signal) and 690 nm (background).

Calculation


Failure to subtract the compound blank will result in false "cell survival" data due to the compound's color.

Mechanistic Insight: The Nitro-Reduction Pathway

Understanding the metabolic fate of ADNB is crucial for interpreting toxicity. The following diagram illustrates the bioactivation pathway leading to DNA damage.

NitroReduction Parent 4-Amino-2,6-dinitrobiphenyl Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e- Reduction Nitroreductase Enzyme: Nitroreductase / CYP450 Nitroreductase->Parent Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Ester N-acetoxy Ester (via NAT1/NAT2) Hydroxyl->Ester Acetylation DNA DNA Adduct (C8-Guanine) Hydroxyl->DNA Direct Attack (pH dep.) Ester->DNA Covalent Binding

Figure 2: Metabolic activation pathway. The hydroxylamine and N-acetoxy ester are the ultimate genotoxic species.

References

  • National Toxicology Program (NTP). (2005). Report on Carcinogens, 4-Aminobiphenyl and related compounds.[1][2][3] Retrieved from [Link]

  • Chung, K. T., et al. (2000).[1] Mutagenicity and toxicity of aromatic amines in Salmonella typhimurium.[1][2] Mutation Research/Reviews in Mutation Research.

  • PubChem. (2025).[4] 4-Amino-2,6-dinitrobiphenyl Compound Summary. Retrieved from [Link]

  • Ashok Kumar, et al. (2008).[5] Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors.[5] Medicinal Chemistry.[5][6][7] Retrieved from [Link]

  • Kawai, A., et al. (2007). Quantification of a potent mutagenic 4-amino-3,3'-dichloro-5,4'-dinitrobiphenyl (ADDB) and the related chemicals.[8] Environmental Science & Technology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Proposed Synthetic Strategy: An Overview

The synthesis of 4-Amino-2,6-dinitrobiphenyl is a multi-step process fraught with potential challenges, primarily concerning regioselectivity and functional group compatibility. A logical and defensible synthetic route involves the initial formation of a dinitrobiphenyl core, followed by the introduction of the amino group. This guide will focus on troubleshooting a plausible two-step sequence:

  • Ullmann Coupling to synthesize a 2,6-dinitrobiphenyl precursor.

  • Nucleophilic Aromatic Substitution (SNAr) / Amination to install the C4-amino group.

This approach is generally preferred over the direct nitration of 4-aminobiphenyl, which would likely lead to a complex mixture of isomers and oxidative side products.

Synthetic_Workflow cluster_0 Step 1: Dinitrobiphenyl Core Synthesis cluster_1 Step 2: Amination A 2-Halo-1,3-dinitrobenzene C Suzuki or Stille Coupling A->C B 4-Substituted Phenylboronic Acid or other organometallic reagent B->C D 4-Substituted-2,6-dinitrobiphenyl C->D F Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig Amination D->F E Ammonia or Amine Source E->F G Target: 4-Amino-2,6-dinitrobiphenyl F->G Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Precipitation) A->B C Filtration & Drying B->C D Crude Solid Product C->D E Column Chromatography (Silica Gel) D->E F Recrystallization D->F G Pure 4-Amino-2,6-dinitrobiphenyl E->G F->G

Technical Support Center: Synthesis of 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2,6-dinitrobiphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of this molecule is challenging due to the presence of strongly electron-withdrawing nitro groups, which significantly influence the reactivity of the aromatic rings. This guide provides in-depth, field-proven insights into the most common synthetic routes, focusing on causality and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for constructing the 4-Amino-2,6-dinitrobiphenyl core structure?

The most effective strategies involve forming the C-C bond between the two aromatic rings as a key step. The two primary and well-documented methods are the Suzuki-Miyaura cross-coupling and the Ullmann coupling.

  • Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide.[1] It is often preferred due to its milder reaction conditions and broader functional group tolerance compared to the classical Ullmann reaction.[2] However, the electron-deficient nature of the nitrated starting materials can make this coupling challenging.[3]

  • Ullmann Coupling : This is a classical, copper-mediated reaction that couples two aryl halides.[4] While it traditionally requires harsh conditions (high temperatures) and can give inconsistent yields, modern variations such as high-speed ball milling (HSBM) have made it a highly efficient, solvent-free alternative.[4][5]

The final amino group is typically introduced by the reduction of a nitro group precursor. For instance, one could synthesize 2,4,6-trinitrobiphenyl and then selectively reduce the 4-nitro group. However, a more direct approach involves coupling precursors that already contain the necessary substituents, followed by a final reduction if necessary.

Q2: I am attempting a Suzuki coupling between a 2,6-dinitrophenyl halide and a 4-aminophenylboronic acid, but the yield is poor. Why is this happening?

This is a common issue stemming from the electronic properties of your substrates. Suzuki-Miyaura couplings are known to be difficult when both coupling partners are electron-poor.[3] The 2,6-dinitrophenyl halide is extremely electron-deficient due to the two nitro groups, which can impede the oxidative addition step in the catalytic cycle. Furthermore, the boronic acid partner may not be nucleophilic enough for efficient transmetalation. Obstacles in the transmetalation step are particularly noted when a nitro group is in the ortho position of the phenylboronic acid.[3]

Q3: My Ullmann coupling of 1-iodo-2,6-dinitrobenzene results in a complex mixture and low yield of the desired biphenyl. What are the critical parameters to control?

Low yields in a classical Ullmann coupling are often traced back to three critical factors: copper catalyst activity, reaction temperature, and reaction time.

  • Copper Activity : Commercial copper powder or bronze is often coated with an oxide layer that renders it inactive. The catalyst must be activated immediately before use. A common procedure involves washing with an iodine solution followed by an acid wash to create a fresh, reactive surface.[6]

  • Reaction Temperature : The reaction is thermally driven and requires high temperatures, but overheating is detrimental. For many nitro-substituted aryl halides, a temperature range of 215–225°C is optimal.[6] Exceeding 240°C can lead to decomposition and the formation of tar-like side products.[6]

  • Reaction Time : Prolonged heating does not necessarily improve yield and can promote side reactions. In some solvent-free methods, the reaction can be complete in as little as 20-30 seconds at the correct temperature.[7]

Q4: Are there modern, more reliable alternatives to the classical, high-temperature Ullmann coupling?

Yes. A significant advancement is the use of high-speed ball milling (HSBM) for a solvent-free Ullmann coupling. This mechanochemical approach uses the kinetic energy from milling to drive the reaction. Performing the reaction of 2-iodonitrobenzene in a copper vial with a copper ball bearing can result in a quantitative yield (97%) of 2,2'-dinitrobiphenyl without any solvent or additional copper catalyst.[5] This method is cleaner, often faster, and avoids the challenges of high-boiling solvents and lengthy purification.

Q5: How should I approach the purification of 4-Amino-2,6-dinitrobiphenyl?

The product contains both a basic amino group and acidic nitro groups, giving it a distinct polarity that facilitates purification by column chromatography.

  • Column Chromatography : This is the most effective method. A silica gel column is typically used. The choice of eluent is critical; a gradient system starting with a non-polar solvent (like hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane) is recommended.[8] The less polar starting materials and non-polar byproducts will elute first, followed by the more polar product.[8]

  • Recrystallization : If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step to obtain high-purity, crystalline material.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Potential Cause (Suzuki Coupling) Recommended Solution
Low or No Product Yield 1. Catalyst/Ligand Inefficiency: The chosen palladium catalyst or ligand is not robust enough for electron-deficient substrates.1. Use a modern, electron-rich, and bulky phosphine ligand like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[9] These ligands promote the difficult oxidative addition and reductive elimination steps.
2. Suboptimal Base/Solvent: The base may be too weak to activate the boronic acid, or the solvent system may not be optimal.2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Use anhydrous solvents like dioxane, toluene, or N-methylpyrrolidone (NMP), sometimes with a small amount of water.[3][10]
3. Boronic Acid Degradation: Arylboronic acids can undergo protodeboronation, especially under prolonged heating or non-optimal pH.3. Use freshly prepared or high-quality boronic acid. Consider using more stable boronate esters (e.g., MIDA boronates) which release the boronic acid slowly under reaction conditions.[10]
Significant Side Product Formation 1. Homo-coupling: The aryl halide couples with itself, forming a symmetric biphenyl (Ullmann-type side product).1. This is often observed with electron-poor aryl halides.[3] Lowering the reaction temperature, changing the ligand, or adding a co-catalyst like CuI may suppress this pathway.[3]
2. Protodeboronation/Dehalogenation: Loss of the boronic acid or halide functional group from the starting material.2. Ensure strictly anaerobic conditions. Use degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Use a robust base that does not promote these side reactions.
Problem Potential Cause (Ullmann Coupling) Recommended Solution
Low or No Product Yield 1. Inactive Copper Catalyst: The surface of the copper is oxidized and non-reactive.1. Activate the copper immediately before use by washing with 2% I₂ in acetone, followed by a 1:1 mixture of conc. HCl and acetone, and a final wash with pure acetone. Dry under vacuum.[6]
2. Incorrect Temperature: The reaction temperature is too low to initiate the coupling or too high, causing decomposition.2. Carefully control the temperature using a sand bath or heating mantle with a thermocouple. For 1-bromo-2-nitrobenzene, maintain 215–225°C.[6] Avoid exceeding 240°C.
Reaction Stalls / Incomplete Conversion 1. Insufficient Mixing: In a neat (solvent-free) reaction, poor mixing leads to localized "hot spots" and incomplete contact between reactants.1. Ensure vigorous and continuous stirring throughout the reaction. For solvent-free methods, high-speed ball milling is an excellent alternative that ensures constant mixing and surface renewal.[5]
2. Short Reaction Time: The reaction was stopped prematurely.2. Monitor the reaction progress using Thin-Layer Chromatography (TLC) by periodically sampling the reaction mixture.[6]

Visualized Workflows and Logic

General Synthesis and Purification Workflow

The following diagram outlines the typical sequence of operations for synthesizing and purifying 4-Amino-2,6-dinitrobiphenyl via a cross-coupling strategy.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Select Starting Materials (Aryl Halide & Boronic Acid/Aryl Halide) coupling Perform Cross-Coupling (Suzuki or Ullmann) start->coupling Catalyst, Base, Solvent, Heat workup Aqueous Workup (Quench, Extract, Dry) coupling->workup Cool & Quench concentrate Concentrate Crude Product (Rotary Evaporation) workup->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography Eluent Gradient (e.g., Hexane/EtOAc) fractions Collect & Combine Product Fractions chromatography->fractions TLC Analysis final_product Final Product Analysis (NMR, MS, Purity) fractions->final_product

Caption: Overview of the synthesis and purification workflow.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and resolve low-yield issues in your cross-coupling reaction.

start Problem: Low Yield check_sm Are Starting Materials Consumed (TLC)? start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes check_conditions Review Reaction Conditions no_sm->check_conditions temp Is Temperature Correct? check_conditions->temp catalyst Is Catalyst Active? temp->catalyst If yes solve_conditions Optimize Temp / Activate Catalyst catalyst->solve_conditions If inactive check_products What is in the Crude Mixture? yes_sm->check_products side_products Mainly Side Products (e.g., Homo-coupling) check_products->side_products decomp Decomposition / Tar check_products->decomp solve_side_products Optimize Ligand/Catalyst Ratio Consider Milder Conditions side_products->solve_side_products solve_decomp Lower Temperature Ensure Inert Atmosphere decomp->solve_decomp

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl via Solvent-Free High-Speed Ball Milling (HSBM) Ullmann Coupling

This protocol is adapted from the highly efficient, solvent-free method which is excellent for producing dinitrobiphenyl precursors.[5]

Materials:

  • 2-Iodonitrobenzene

  • Custom copper vial with copper ball bearing

  • High-speed shaker/ball mill

  • Ethanol (for recrystallization)

Procedure:

  • Place 2-iodonitrobenzene (e.g., 2.5 g, ~10 mmol) into a copper vial charged with a copper ball-bearing.

  • Secure the vial in the high-speed ball mill.

  • Shake the vial overnight at room temperature. The mechanical energy will drive the reaction.

  • After the reaction period, carefully open the vial in a fume hood. The product should be a solid.

  • The product is often pure enough for direct use or analysis ('NMR ready').[5]

  • For higher purity, recrystallize the solid product from hot ethanol to afford bright yellow needle-like crystals of 2,2'-dinitrobiphenyl.

  • Expected Yield: ~97%.[5]

Protocol 2: Optimized Suzuki-Miyaura Coupling for Electron-Deficient Aryl Halides

This protocol provides a starting point for the challenging coupling of electron-poor substrates.[3] Optimization of catalyst, ligand, and base may be required.

Materials:

  • Aryl Halide (e.g., 1-bromo-2,6-dinitrobenzene) (1.0 equiv)

  • Arylboronic Acid (e.g., 4-aminophenylboronic acid) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • DavePhos or SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., N-methylpyrrolidone (NMP) or dioxane)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, catalyst, and ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110°C).

  • Monitor the reaction by TLC until the starting aryl halide is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 3: Purification by Silica Gel Column Chromatography

This general protocol is for the purification of the crude product from either coupling reaction.

Materials:

  • Crude product

  • Silica gel (100-200 mesh)

  • Solvents: Hexane (or Cyclohexane) and Ethyl Acetate (or Dichloromethane)

Procedure:

  • Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this onto a small amount of silica gel and dry it.

  • Carefully add the dried crude product/silica mixture to the top of the packed column.

  • Begin eluting with the starting solvent mixture, collecting fractions.

  • Monitor the fractions by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, etc.) to elute the more polar product.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions by rotary evaporation to yield the purified 4-Amino-2,6-dinitrobiphenyl.[8]

References

  • Royal Society of Chemistry. (n.d.). Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the N,N'-diarylation of diamines 1 and 2 with iodobenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of N–CF 3 Diaryl Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sciencemadness.org. (2015, August 24). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dinitrobiphenyl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Production of 4-Amino-2,6-Dichlorophenol: An Industrial Perspective. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]

  • Università degli Studi di Torino. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: 4-Amino-2,6-dinitrobiphenyl Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2). It addresses the unique physicochemical challenges imposed by its sterically crowded, electron-deficient structure.

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Downstream Processing & Isolation

Core Chemical Intelligence

Before troubleshooting, you must understand the molecule's behavior. This is not a standard aniline.

  • Structure: The 2,6-dinitro substitution pattern on the biphenyl core forces the two phenyl rings to be nearly orthogonal (twisted) due to steric hindrance. This disrupts planar pi-stacking, often leading to "oiling out" rather than crystallization.

  • Basicity: The amino group is at position 4, while the nitro groups are at 2 and 6 (meta to the amine). Unlike 2,4-dinitroaniline (where resonance deactivates the amine), here the deactivation is primarily inductive.

    • Implication: It is weakly basic (estimated pKa of conjugate acid

      
       0-1). It will not  reliably form water-soluble salts with dilute acids (e.g., 1M HCl) but may dissolve in stronger acids, risking hydrolysis.
      
  • Solubility Profile:

    • High: DMSO, DMF, Acetone, Ethyl Acetate.

    • Moderate: Dichloromethane (DCM), Hot Ethanol, Toluene.

    • Low: Water, Hexanes, Heptane.[1]

Diagnostic Troubleshooting (Q&A)

Case 1: "My product precipitates as a sticky red/brown oil during recrystallization."

Diagnosis: This is the "Oiling Out" phenomenon, common in non-planar nitro-aromatics. It occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or when impurities (isomers/tars) depress the melting point.[2] Corrective Protocol:

  • Switch Solvent System: Abandon single-solvent cooling. Use a solvent/anti-solvent pair (e.g., Toluene/Heptane or Ethanol/Water).

  • The "Seeding at Cloud Point" Technique:

    • Dissolve the crude oil in the minimum amount of hot Toluene (

      
      C).
      
    • Add hot Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Stop heating. Add a seed crystal immediately.

    • Allow to cool very slowly to room temperature with gentle stirring. Do not use an ice bath until distinct crystals have formed.

Case 2: "I cannot remove the yellow impurity (mono-nitro isomer) by extraction."

Diagnosis: As noted in the Core Intelligence, the target amine is too weakly basic to be selectively extracted into aqueous acid away from other nitro impurities. Both the target and the impurities likely remain in the organic phase during a standard 1M HCl wash. Corrective Protocol:

  • Reverse Strategy (Chemoselective Wash):

    • If the impurity is more basic (e.g., 4-amino-2-nitrobiphenyl), wash the organic layer with 2M HCl . The impurity may protonate and move to the aqueous layer, while your target (4-Amino-2,6-dinitrobiphenyl) remains in the organic layer due to its lower basicity.

  • Chromatographic Separation:

    • Stationary Phase: Silica Gel (acid-washed if streaking occurs).

    • Mobile Phase: Toluene:Ethyl Acetate (Gradient 95:5

      
       80:20). Toluene is excellent for separating nitro-isomers via pi-pi interactions.
      
Case 3: "The product purity is stuck at 95% even after recrystallization."

Diagnosis: Co-crystallization of the 2,4-dinitro regioisomer. Corrective Protocol:

  • Digestion (Trituration): Suspend the solid in refluxing Ethanol (insufficient to dissolve it completely) for 30 minutes, then cool to room temperature and filter. The more soluble impurities often remain in the mother liquor.

Master Purification Protocols

Protocol A: Dual-Solvent Recrystallization (Recommended)

Objective: Removal of oxidative tars and isomeric impurities.

ParameterSpecification
Primary Solvent Ethanol (95%) or Toluene
Anti-Solvent Water (if using EtOH) or Heptane (if using Toluene)
Concentration ~1 g solute per 10-15 mL Primary Solvent
Temperature Reflux

Room Temp


C

Procedure:

  • Dissolve crude solid in refluxing Ethanol. If insoluble particles remain (inorganic salts), filter hot through a pre-warmed glass frit.

  • Remove from heat.[3] Immediately add hot Water dropwise until the solution turns slightly opaque.

  • Add a few drops of Ethanol to restore clarity.

  • Insulate the flask with foil/towels to ensure slow cooling (over 2-3 hours).

  • Collect crystals via vacuum filtration. Wash with cold Ethanol:Water (1:1).

Protocol B: Flash Column Chromatography

Objective: Isolation from complex reaction mixtures.

  • Load: Dry load on Celite is preferred due to low solubility in non-polar mobile phases.

  • Eluent: Hexane:Ethyl Acetate (Start 9:1, Gradient to 6:4).

    • Note: Nitro compounds are visible under UV (254 nm). The dinitro target will likely elute after mono-nitro impurities but before oxidation byproducts.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying 4-Amino-2,6-dinitrobiphenyl based on impurity profile.

PurificationLogic cluster_legend Key Start Crude 4-Amino-2,6-dinitrobiphenyl CheckSolubility Check Solubility in Toluene Start->CheckSolubility IsOiling Does it 'Oil Out'? CheckSolubility->IsOiling Yes Yes IsOiling->Yes High Impurity Load No No IsOiling->No Moderate Purity Trituration Protocol: Hot Ethanol Trituration Final Pure Product Trituration->Final Recryst Protocol A: Toluene/Heptane Recryst PurityCheck Purity > 98%? Recryst->PurityCheck Chromatography Protocol B: Flash Column (Hex/EtOAc) Chromatography->PurityCheck PurityCheck->Yes PurityCheck->No Isomeric Impurities Yes->Chromatography Yes->Final No->Trituration No->Recryst L1 Decision Point L2 Critical Step

Caption: Decision matrix for selecting between chromatography and crystallization based on the "oiling out" phenomenon.

References & Authority

  • Compound Identification : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148792, 4-Amino-2,6-dinitrobiphenyl. Retrieved from .

  • Purification of Nitroanilines : BenchChem (2025).[2] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Retrieved from .

  • General Recrystallization Techniques : University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from .

  • Synthesis Context : Hirayama, T., et al. (1991).[4] Studies on the structure elucidation of mutagenic metabolites of 2,4-dinitrobiphenyl derivatives. Eisei Kagaku, 37(3), 229-238.[4][5] (Cited via TU Berlin Database).

Sources

"resolving peak tailing in HPLC analysis of 4-Amino-2,6-dinitrobiphenyl"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Amino-2,6-dinitrobiphenyl

Executive Summary: The Molecule & The Challenge

Subject: 4-Amino-2,6-dinitrobiphenyl (ADNB) Chemical Profile:

  • Core Structure: Biphenyl backbone (Hydrophobic).

  • Functional Groups: Primary Amine (Position 4), Two Nitro groups (Positions 2, 6).

  • Chromatographic Behavior: ADNB presents a "push-pull" electronic system. The electron-withdrawing nitro groups at the ortho positions to the biphenyl linkage (and meta to the amine) significantly reduce the basicity of the amine, rendering it a very weak base (likely pKa < 2.0). However, the nitro groups create strong dipole moments and potential for hydrogen bonding with residual silanols on the silica surface.

The Problem: Users frequently report asymmetric peak tailing (USP Tailing Factor > 1.5) . This is rarely a simple "column failure" but rather a mismatch between the molecule's chemistry and the separation conditions. The tailing is typically caused by:

  • Secondary Silanol Interactions: Even weak bases can interact with ionized silanols at neutral pH.

  • Solvent Mismatch: The molecule is sparingly soluble in water; injecting it in 100% strong solvent (DMSO/MeCN) causes precipitation at the column head.

  • π-π Interactions: The biphenyl core can stack excessively with standard C18 phases.

Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the root cause.

Troubleshooting_ADNB Start START: Tailing Factor > 1.5 CheckSolvent Check Injection Solvent Is it stronger than Mobile Phase A? Start->CheckSolvent CheckpH Check Mobile Phase pH Is pH > 4.0? CheckSolvent->CheckpH No (Matched) SolubilityIssue CAUSE: Solvent Mismatch (Precipitation) CheckSolvent->SolubilityIssue Yes (e.g., 100% DMSO) CheckColumn Check Column Type Is it standard Silica C18? CheckpH->CheckColumn No (pH is Low) SilanolIssue CAUSE: Silanol Activity (Ionization) CheckpH->SilanolIssue Yes ColumnIssue CAUSE: Secondary Interactions (Need End-capping) CheckColumn->ColumnIssue Yes (Non-endcapped) ActionColumn ACTION: Switch to Base-Deactivated (End-capped) or Phenyl-Hexyl CheckColumn->ActionColumn Yes ActionSolvent ACTION: Dilute Sample with Mobile Phase A (50:50) SolubilityIssue->ActionSolvent ActionpH ACTION: Lower pH to 2.5-3.0 (Suppresses Silanols) SilanolIssue->ActionpH

Figure 1: Decision tree for diagnosing peak tailing in nitro-aromatic amines.

Troubleshooting FAQs & Protocols

Issue 1: The "Shark Fin" Peak (Solvent Mismatch)

Symptom: The peak fronts initially or has a sharp rise followed by a very long, dragging tail. Tailing Factor (


) often exceeds 2.0.
Cause:  ADNB is hydrophobic. If you dissolve it in 100% Acetonitrile or DMSO and inject it into a mobile phase that is 90% Water, the analyte precipitates momentarily at the column inlet. As the gradient increases, it redissolves slowly, smearing down the column.

Protocol: Correcting Injection Solvent

  • Preparation: Prepare a stock solution in Acetonitrile (e.g., 1 mg/mL).

  • Dilution: Dilute the stock 1:1 or 1:2 with Mobile Phase A (e.g., Water + 0.1% Formic Acid).

  • Verification: Ensure the solution remains clear. If precipitation occurs, increase the organic ratio slightly or reduce injection volume.

  • Injection Volume: Reduce injection volume to < 10 µL (for a 4.6 mm ID column).

Expert Insight: "Strong solvent effects are the #1 cause of tailing for hydrophobic nitro-aromatics. Always match the sample solvent strength to the initial gradient conditions." [1]

Issue 2: The "Stubborn Tail" (Silanol Interactions)

Symptom: Peak is mostly symmetrical but has a persistent tail at the base (10% height). Cause: Although ADNB is a weak base, the nitro groups create electron-deficient regions that can interact with free silanol groups (-Si-OH) on the silica support. At pH > 4, these silanols ionize (-Si-O⁻), attracting the amine or the nitro-dipole.

Protocol: pH Optimization

  • Target pH: 2.5 – 3.0.

  • Buffer Selection: Use Phosphate Buffer (20-25 mM) or 0.1% Trifluoroacetic Acid (TFA) .

    • Why TFA? TFA is an ion-pairing agent that masks silanols and pairs with the amine, sharpening the peak.

    • Why Phosphate? High ionic strength suppresses ion-exchange interactions.

  • Avoid: Neutral buffers (Ammonium Acetate at pH 6-7) unless using a hybrid column.

Comparative Data: Buffer Effects on Tailing | Mobile Phase Additive | pH | Tailing Factor (


) | Resolution (

) | Recommendation | | :--- | :--- | :--- | :--- | :--- | | 10 mM Ammonium Acetate | 6.8 | 1.8 | 1.2 | Poor (Silanols active) | | 0.1% Formic Acid | 2.7 | 1.3 | 2.5 | Acceptable (LC-MS friendly) | | 0.1% TFA | 2.0 | 1.05 | 3.1 | Excellent (Best shape) |
Issue 3: Broad Peaks (Column Selection)

Symptom: Peak is wide and tails. Cause: Standard C18 columns may not provide enough specific selectivity for the biphenyl ring, or the carbon load is too low, leading to surface exposure.

Protocol: Column Switching If pH adjustment fails, switch to a column with End-capping or Steric Protection .

  • Recommended Phase: C18 with "Base Deactivation" (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge).

  • Alternative Phase: Phenyl-Hexyl . The π-π interaction between the phenyl phase and the ADNB biphenyl core often improves retention and shape compared to C18.

Optimized Method Parameters

Use this baseline method to guarantee


.

Instrument: HPLC with UV/Vis or PDA Detector. Column: C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm). Temperature: 40°C (Reduces viscosity, improves mass transfer).

ParameterSettingRationale
Mobile Phase A Water + 0.1% TFALow pH suppresses silanols; TFA acts as ion-pair reagent.
Mobile Phase B Acetonitrile + 0.1% TFAMatches A to prevent baseline drift; ACN has lower viscosity than MeOH.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.
Gradient 0-2 min: 20% B (Isocratic)2-15 min: 20% -> 80% B15-18 min: 80% BInitial hold ensures sample focuses at column head.
Detection 254 nm (or max λ)Nitro groups absorb strongly in UV.
Injection 5 µLLow volume prevents solvent effects.

References

  • Dolan, J. W. (2021). Troubleshooting Peak Tailing: Physical vs. Chemical Causes. LCGC North America.[1] [Link]

  • McCalley, D. V. (2023).[1] Understanding the Mechanisms of Peak Tailing for Basic Analytes in Reversed-Phase HPLC. Chemical Communications.[1] [Link]

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? A Guide to Silanols and pH. Chrom Tech Support Knowledge Base. [Link]

  • Waters Corporation. (2024). Troubleshooting Peak Shape Problems: Asymmetry and Tailing Factors. Waters Support Library. [Link]

Sources

"minimizing degradation of 4-Amino-2,6-dinitrobiphenyl during analysis"

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for researchers working with 4-Amino-2,6-dinitrobiphenyl (4-ADNB) .[1][2]

This guide is structured to address the specific physicochemical vulnerabilities of 4-ADNB, focusing on its inherent instability regarding light, redox potential, and adsorption.[2][3] The protocols below are designed to be self-validating, meaning they include internal checks to ensure data integrity.

Technical Brief: The Molecule

  • Compound: 4-Amino-2,6-dinitrobiphenyl[1][4]

  • Primary Vulnerability: Photolytic Instability & Steric Strain.

  • Chemical Context: The presence of two nitro groups at the 2,6-positions (ortho to the biphenyl linkage) creates significant steric hindrance, forcing the two phenyl rings out of planarity.[1] This torsion, combined with the electron-withdrawing nitro groups, makes the C4-amine relatively acidic and susceptible to oxidative coupling or photolytic rearrangement (nitro-to-nitroso).[1][2]

Module 1: Sample Preparation & Handling

Minimizing pre-analytical degradation.

Q: What is the single most critical factor in preventing 4-ADNB degradation?

A: Strict exclusion of UV/Blue light. Nitro-aromatics are notoriously photosensitive. Upon exposure to UV (<400 nm), the nitro group can rearrange to a nitroso intermediate or facilitate intermolecular azo-coupling, turning samples pink or brown.[1][2]

Protocol:

  • Amber Glassware: Use low-actinic amber volumetric flasks and autosampler vials.[2]

  • Light Source: If handling solid powder or concentrated stock, work under Gold Fluorescent Light (cutoff >500 nm).[1][2]

  • Validation Step: Prepare a "Light Stress" control. Expose one diluted sample to ambient lab light for 2 hours while keeping a duplicate in total darkness. Inject both. If the "Light" sample shows a new peak at RRT ~0.85-0.90 (likely the nitroso derivative), your lighting conditions are insufficient.[1][2]

Q: Which solvent should I use: Acetonitrile or Methanol?

A: Acetonitrile (ACN) is strongly recommended. While Methanol (MeOH) is a common solvent, it is a protic solvent that can facilitate hydrogen-bonding interactions that may broaden peaks for amino-nitro compounds.[1][2] More importantly, ACN is aprotic and generally offers better stability for nitro-aromatics against nucleophilic attack or solvolysis.[2][3]

Solubility Data Table:

SolventSolubility RatingStability RiskRecommendation
Acetonitrile HighLowPreferred. Use for stock and dilution.[2]
Methanol Moderate/HighModerateAvoid. Can promote transesterification (if impurities present) or H-bond tailing.[2]
Water Very LowN/AUse only as mobile phase component.[2]
DMSO Very HighHighCaution. DMSO is hygroscopic and can act as an oxidant over time.[2] Use only for high-conc. stocks; freeze immediately.[2]

Module 2: Chromatographic Conditions (HPLC/UPLC)

Ensuring on-column stability and peak shape.

Q: My peak is tailing. Should I add base to the mobile phase?

A: No. Use an acidic mobile phase. Although 4-ADNB contains an amine, the two nitro groups and the phenyl ring are strong electron-withdrawing groups (EWGs).[1][2] This drops the pKa of the amine significantly (likely < 2.0), making it extremely weak.[1][2] It will not protonate at neutral pH.[2]

  • The Fix: Use 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 3.0) .[2]

  • The Logic: The acidic environment suppresses the ionization of residual silanols on the silica column, preventing them from binding to the amine (which causes tailing).[1] It does not protonate the 4-ADNB, but it "neutralizes" the column surface.[1]

Q: What column chemistry provides the best separation?

A: C18 is standard, but Phenyl-Hexyl is superior for isomers. [1][3]

  • C18 (L1): Good general retention.

  • Phenyl-Hexyl (L11): The biphenyl structure of 4-ADNB engages in

    
     interactions with the phenyl stationary phase. This often provides better resolution from synthetic impurities (like 2,4-dinitrobiphenyl) than a standard C18.[1][2]
    

Recommended Method Parameters:

  • Column: C18 or Phenyl-Hexyl, 3.5 µm or 1.7 µm.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Temperature: 25°C - 30°C .[2] (Avoid >40°C; thermal energy can accelerate degradation of nitro-compounds).[2]

  • Detection: UV @ 254 nm (Aromatic ring) or 340-360 nm (Nitro-amine conjugation band).[1][2]

Module 3: Troubleshooting & Degradation Pathways

Visualizing the Degradation Logic

The following diagram maps the degradation triggers to their specific analytical symptoms.

G Start 4-Amino-2,6-dinitrobiphenyl (Intact Analyte) Trigger_Light Trigger: UV/VIS Light (< 500nm) Start->Trigger_Light Trigger_Heat Trigger: Heat (> 40°C) Start->Trigger_Heat Trigger_pH Trigger: High pH (> 8.0) Start->Trigger_pH Path_Photo Pathway: Nitro-Nitrite Rearrangement Trigger_Light->Path_Photo Path_Ox Pathway: Oxidative Coupling (Azo) Trigger_Heat->Path_Ox Path_Hyd Pathway: Nucleophilic Attack Trigger_pH->Path_Hyd Symptom_NewPeak Symptom: New Peak (RRT < 1.0) Path_Photo->Symptom_NewPeak Nitroso product Symptom_Color Symptom: Solution turns Pink/Brown Path_Photo->Symptom_Color Symptom_Dimer Symptom: Late Eluting Peak (Dimerization) Path_Ox->Symptom_Dimer Azoxy compounds Path_Hyd->Symptom_NewPeak Hydrolysis

Caption: Degradation logic tree linking environmental triggers (Red) to mechanistic pathways (Yellow) and observable analytical symptoms (White).[1][2]

Q: I see "Ghost Peaks" in my blank injection. Why?

A: Carryover or System Contamination. Amino-nitro-biphenyls are hydrophobic and sticky. They adsorb to stainless steel and plastic rotor seals.[2]

  • The Fix: Implement a "Needle Wash" with high organic strength.[2]

    • Wash Solvent: 90:10 ACN:Water + 0.1% Formic Acid.[2]

    • Protocol: Perform a needle wash before and after every injection.[2]

Q: My recovery is consistently low (e.g., 85%). Where is the compound going?

A: Adsorption to filters. If you filter your samples using Nylon filters, the amine/nitro groups may bind to the membrane.[1]

  • The Fix: Use PTFE (Teflon) or Regenerated Cellulose (RC) filters.[1][2]

  • Validation: Prepare a standard. Filter half of it. Inject both the filtered and unfiltered solution. If the filtered area is <98% of the unfiltered area, your filter is absorbing the drug.

References & Grounding

  • Photostability of Nitro-Aromatics:

    • Mechanism:[2][5] Nitro-aromatics undergo photo-rearrangement to nitroso-derivatives and azoxy dimers upon UV exposure.[2]

    • Source:ChemRxiv. (2025).[2] "Revisiting the Photodegradation of the o-Nitrobenzyl Group".

  • Solvent Selection (ACN vs MeOH):

    • Mechanism:[2][5] Acetonitrile is aprotic and prevents hydrogen-bonding induced peak tailing common in protic solvents like Methanol for aniline derivatives.

    • Source:Chrom Tech. (2025).[2][6] "Acetonitrile vs. Methanol for Reverse Phase Chromatography".

  • HPLC Methodology for Amino-Nitro Compounds:

    • Protocol: Acidic mobile phases (Formic/Phosphoric acid) are required to suppress silanol interactions and maintain peak symmetry for amino-biphenyls.[2]

    • Source:ResearchGate. (2025).[2] "Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC".

  • pKa and Basicity of Substituted Anilines:

    • Data: Electron-withdrawing groups (Nitro) significantly lower the pKa of aniline derivatives, rendering them neutral at HPLC pH.[1][2]

    • Source:Alfa Chemistry. (2025).[2] "pKa Values of Amines and Cyclic Organic Nitrogen Compounds".

Sources

Technical Support Center: Scale-Up Synthesis of 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the scale-up synthesis of 4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2). It addresses the specific challenges associated with constructing sterically hindered biaryl systems containing energetic nitro groups.

Status: Operational Role: Senior Application Scientist Scope: Synthesis, Safety, Purification, and Troubleshooting

Molecule Identity & Strategic Route Selection

User Query: "I am seeing conflicting information on the structure. Is the amino group ortho to the nitro groups? Which synthesis route avoids the formation of the wrong regioisomer?"

Technical Response: It is critical to distinguish between the two common isomers derived from "dinitro-aminobiphenyls." The IUPAC name 4-Amino-2,6-dinitrobiphenyl implies the nitro groups are on the same ring as the amine, specifically at positions 2 and 6, which are ortho to the biaryl pivot bond (C1) and meta to the amine (C4).

  • Target Structure (Hard to make): 4-Amino-2,6-dinitrobiphenyl (Nitro groups flank the phenyl ring). This creates significant steric hindrance (atropisomerism) and breaks conjugation.

  • Common Impurity/Wrong Isomer (Easy to make): 4-Amino-3,5-dinitrobiphenyl (Nitro groups are ortho to the amine). This is the thermodynamic product of direct nitration of 4-aminobiphenyl.

Recommended Synthesis Route: Sterically Hindered Suzuki Coupling

To guarantee the 2,6-dinitro substitution pattern, you cannot rely on direct nitration. You must construct the biaryl bond using a pre-functionalized precursor.

The Workflow:

  • Precursor A: 2-Iodo-1,3-dinitrobenzene (Prepared via Sandmeyer reaction from 2,6-dinitroaniline).

  • Precursor B: 4-(N-Boc-amino)phenylboronic acid .

  • Key Step: Palladium-catalyzed Suzuki-Miyaura coupling.[1]

  • Deprotection: Acidic removal of the Boc group.

Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dinitroaniline Sandmeyer Step 1: Sandmeyer Iodination (I2, t-BuONO or NaNO2/KI) Risk: Exotherm, Gas Evolution Start->Sandmeyer Intermediate1 Intermediate: 2-Iodo-1,3-dinitrobenzene Sandmeyer->Intermediate1 Coupling Step 2: Suzuki Coupling (Pd-Catalyst, Base, Boronic Acid) Challenge: Steric Hindrance Intermediate1->Coupling + 4-(Boc-amino)phenylboronic acid Intermediate2 Intermediate: N-Boc-4-amino-2,6-dinitrobiphenyl Coupling->Intermediate2 Deprotection Step 3: Boc-Deprotection (TFA or HCl/Dioxane) Intermediate2->Deprotection Final Product: 4-Amino-2,6-dinitrobiphenyl Deprotection->Final

Caption: Controlled synthesis workflow avoiding regioselectivity errors common in direct nitration.

Process Safety & Energetic Hazards (The "Hot" Zone)

User Query: "We are scaling up to 100g. What are the thermal risks associated with the dinitro intermediates?"

Technical Response: Polynitro aromatics are energetic materials. The 2,6-dinitro substitution pattern places two nitro groups in a strained environment, increasing shock sensitivity and thermal instability compared to the 3,5-isomer.

Critical Safety Parameters
ParameterValue / LimitImplication for Scale-Up
DSC Onset (Decomp) ~210°C (Est.)Never heat reaction mass >140°C. Keep jacket temp <120°C.
Melting Point 134-136°C (Precursor)Reaction may be heterogeneous; ensure efficient stirring to prevent hot spots.
Shock Sensitivity ModerateDo not grind dry solids. Use anti-static liners.
Exotherm (Sandmeyer) High (-ΔH)Diazotization is violent. Control addition rate of nitrite to keep T < 5°C.

Protocol Warning: In Step 1 (Sandmeyer), the diazonium intermediate of 2,6-dinitroaniline is explosive if allowed to dry. Always process the diazonium salt as a wet slurry or in solution; never isolate it dry.

Troubleshooting the Suzuki Coupling (The "Sticky" Zone)

User Query: "The coupling reaction stalls at 40% conversion. We are using Pd(PPh3)4 and Na2CO3. What is wrong?"

Technical Response: Standard Suzuki conditions fail here because of the "Mesityl Effect" . The 2-iodo-1,3-dinitrobenzene has nitro groups flanking the iodine, creating immense steric hindrance that blocks the Palladium oxidative addition step. Furthermore, nitro groups can coordinate to Pd, poisoning the catalyst.

Optimization Matrix
IssueRoot CauseTechnical Solution
Low Conversion (<50%) Steric hindrance blocks Pd approach.Switch Ligand: Use SPhos or RuPhos (Buchwald ligands). These bulky, electron-rich phosphines facilitate oxidative addition into hindered halides.
Catalyst Death (Black Pd) Nitro groups stabilize Pd(II), preventing turnover.Increase Temperature: Run at 100-110°C in Toluene/Water or Dioxane/Water. High temp forces turnover.
Protodeboronation Boronic acid hydrolyzes before coupling.Base Selection: Switch from Na2CO3 to K3PO4 (anhydrous) or KF . Reduce water content (use 10:1 solvent ratio).
Homocoupling Oxidative coupling of boronic acid.Degassing: Oxygen promotes homocoupling. Sparge solvents with Argon for 30 mins before adding catalyst.
Recommended Protocol for Step 2 (Hindered Coupling)
  • Charge: 1.0 eq 2-Iodo-1,3-dinitrobenzene, 1.2 eq 4-(N-Boc-amino)phenylboronic acid, 2.0 eq K3PO4.

  • Solvent: Toluene:Water (10:1 v/v). Concentration ~0.2 M.

  • Degas: Sparge with Argon for 20 mins.

  • Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) . (Pre-stir catalyst/ligand in a small amount of solvent for 5 mins if possible).

  • Reaction: Heat to reflux (100°C) for 12-18 hours.

  • Work-up: Filter through Celite (to remove Pd black). Wash with EtOAc.[2]

Purification & Isolation[2][3][4][5]

User Query: "The product is co-eluting with the protodeboronated byproduct. How do we purify without a column?"

Technical Response: On scale, column chromatography is impractical. You must exploit the solubility differences or chemical properties (amine handle).

Purification Strategy:

  • Boc-Protected Intermediate: This is lipophilic. If impurities are polar (boronic acid residues), a simple silica plug filtration (eluting with DCM) removes the baseline junk.

  • Deprotected Product (Free Amine):

    • Acid/Base Extraction: Dissolve crude residue in EtOAc. Extract with 1M HCl . The product (amine) goes into the aqueous layer; non-basic impurities (unreacted nitro precursor, de-boronated biphenyls) stay in organic.

    • Neutralization: Basify the aqueous layer with NaOH to pH 10. The product precipitates.

    • Recrystallization: The 4-Amino-2,6-dinitrobiphenyl is likely crystalline. Recrystallize from Ethanol/Water or Toluene .

Analytical Quality Control

User Query: "How do we distinguish the 2,6-dinitro isomer from the 3,5-dinitro isomer by NMR?"

Technical Response: The symmetry of the molecule provides a clear signature in 1H NMR.

  • 4-Amino-2,6-dinitrobiphenyl (Target):

    • Protons on Nitro Ring: A singlet (2H) at ~8.5-9.0 ppm. (Because H3 and H5 are equivalent and have no ortho neighbors).

    • Protons on Phenyl Ring: An AA'BB' system (if p-substituted) or multiplet.

  • 4-Amino-3,5-dinitrobiphenyl (Wrong Isomer):

    • Protons on Nitro Ring: A singlet (2H) at ~8.0-8.5 ppm.

    • Key Difference: The chemical shift of the nitro-ring protons will differ due to the shielding cone of the orthogonal phenyl ring in the 2,6-isomer. The 2,6-isomer is highly twisted (atropisomeric), shielding the protons on the other ring.

References

  • Suzuki-Miyaura Coupling of Nitroarenes

    • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes.[3] MDPI. Link

    • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. Link

  • Sterically Hindered Couplings

    • Development and Scale-up of a Sterically Hindered Suzuki Coupling. WuXi AppTec.[4] Link

    • Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling.[5] ResearchGate.[6] Link

  • Safety of Dinitro Compounds

    • Investigation of thermal stability of some nitroaromatic derivatives by DSC. ResearchGate.[6] Link

    • 2,6-Dinitroaniline Safety Data Sheet. MilliporeSigma. Link

Sources

Technical Support Center: Degradation of 4-Amino-2,6-dinitrobiphenyl in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2,6-dinitrobiphenyl. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during the handling and analysis of this compound in solution. Our goal is to ensure the integrity of your experiments by anticipating and addressing potential degradation issues.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-Amino-2,6-dinitrobiphenyl solutions.

Q1: What are the primary factors that can cause the degradation of 4-Amino-2,6-dinitrobiphenyl in solution?

A1: The degradation of 4-Amino-2,6-dinitrobiphenyl in solution is primarily influenced by three factors: pH, light exposure, and temperature. The presence of both amino and nitro functional groups on the biphenyl structure makes the molecule susceptible to various reactions.

  • pH: The amino group is basic and can be protonated in acidic solutions, while the overall molecule can be unstable under strongly basic conditions. A related compound, 4-amino-2,6-dinitrophenol, is known to be unstable in basic solutions.

  • Light: Aromatic nitro compounds are often susceptible to photodegradation. Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the compound.

  • Temperature: Elevated temperatures can accelerate degradation processes. Thermal decomposition of similar compounds involves the cleavage of C-N and N-N bonds[1][2].

Q2: What is the expected appearance of a freshly prepared solution of 4-Amino-2,6-dinitrobiphenyl, and what do color changes indicate?

A2: Freshly prepared solutions of 4-Amino-2,6-dinitrobiphenyl are typically colored due to the presence of the chromophoric nitro and amino groups on the aromatic system. The exact color and its intensity will depend on the solvent and the concentration. A closely related compound, 4-amino-2,6-dinitrophenol, exhibits pH-dependent color changes, appearing faintly colored in acidic solution (anilinium cation), yellow in a neutral state, and pink in an alkaline solution (phenolate anion). Therefore, any significant color change in your solution upon standing, especially without a change in pH, could indicate degradation.

Q3: What are the recommended storage conditions for stock solutions of 4-Amino-2,6-dinitrobiphenyl?

A3: To minimize degradation, stock solutions of 4-Amino-2,6-dinitrobiphenyl should be stored under the following conditions:

  • Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

  • Controlled Temperature: Store solutions at a low temperature, such as 2-8 °C, to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles if the solution is frozen.

  • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.

  • pH Control: Maintain the solution at a neutral or slightly acidic pH, as basic conditions may promote degradation.

II. Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Unexpectedly rapid loss of 4-Amino-2,6-dinitrobiphenyl in my standard solution, as confirmed by HPLC. 1. Photodegradation: The solution was exposed to ambient or UV light. 2. pH Instability: The pH of the solution is too high (basic). 3. Thermal Degradation: The solution was stored at an elevated temperature. 4. Reactive Solvent: The solvent is not inert and is reacting with the compound.1. Control for Light Exposure: Prepare a fresh solution and store it in the dark (e.g., in an amber vial or wrapped in foil). Analyze it alongside a solution that has been intentionally exposed to light to confirm photodegradation. 2. Check and Adjust pH: Measure the pH of your solution. If it is basic, prepare a new solution in a buffered solvent at a neutral or slightly acidic pH. 3. Evaluate Storage Temperature: Ensure your stock and working solutions are stored at a recommended low temperature (e.g., 2-8 °C). 4. Solvent Selection: Prepare fresh solutions in high-purity, inert solvents such as acetonitrile or methanol. Avoid solvents that may contain reactive impurities.
Appearance of unknown peaks in the HPLC chromatogram of my 4-Amino-2,6-dinitrobiphenyl sample over time. 1. Formation of Degradation Products: The compound is degrading into other species. 2. Contamination: The solvent or glassware may be contaminated.1. Identify Degradation Pathway: The most probable degradation pathway for nitroaromatic compounds is the reduction of the nitro groups to amino groups[3][4]. This would result in the formation of more polar compounds that would likely have different retention times in reverse-phase HPLC. 2. Perform Blank Injections: Inject your solvent and any buffers or reagents used to prepare the sample to check for contamination. Use clean glassware for all preparations.
My solution of 4-Amino-2,6-dinitrobiphenyl has changed color. 1. pH Change: The pH of the solution has shifted. 2. Degradation: The compound has degraded, leading to the formation of colored byproducts.1. Measure pH: Check the pH of the solution. As with similar compounds, the color of 4-Amino-2,6-dinitrobiphenyl is likely pH-dependent. 2. Analyze by HPLC-UV/Vis: Use a diode-array detector (DAD) to obtain the UV-Vis spectrum of the parent compound and any new peaks. A change in the spectrum can confirm a chemical change.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and analysis of 4-Amino-2,6-dinitrobiphenyl.

Protocol 1: General Purpose HPLC Method for the Analysis of 4-Amino-2,6-dinitrobiphenyl and Potential Degradation Products

This method is based on common practices for the analysis of aromatic amines and nitroaromatic compounds and can be used as a starting point for method development and validation[5][6].

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar degradation products.

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where 4-Amino-2,6-dinitrobiphenyl has significant absorbance (a UV scan of a standard solution will determine the optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 4-Amino-2,6-dinitrobiphenyl in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the experimental sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Products

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.

  • Acidic Hydrolysis:

    • Dissolve a known concentration of 4-Amino-2,6-dinitrobiphenyl in a solution of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve a known concentration of 4-Amino-2,6-dinitrobiphenyl in a solution of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known concentration of 4-Amino-2,6-dinitrobiphenyl in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Incubate at room temperature for a defined period, protected from light.

    • Analyze by HPLC at various time points.

  • Photodegradation:

    • Prepare a solution of 4-Amino-2,6-dinitrobiphenyl in a quartz cuvette or a UV-transparent container.

    • Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

    • Prepare a control sample that is kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Thermal Degradation:

    • Prepare a solution of 4-Amino-2,6-dinitrobiphenyl in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 80 °C) in a sealed vial.

    • Prepare a control sample stored at a low temperature.

    • Analyze both the heated and control samples by HPLC at various time points.

IV. Visualizing Degradation Pathways and Workflows

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for stability testing.

DegradationPathways 4-Amino-2,6-dinitrobiphenyl 4-Amino-2,6-dinitrobiphenyl Reduction_Products Amino-nitro-biphenyls (e.g., Diamino-nitro-biphenyl) 4-Amino-2,6-dinitrobiphenyl->Reduction_Products Nitro Group Reduction Oxidation_Products Oxidized Species 4-Amino-2,6-dinitrobiphenyl->Oxidation_Products Oxidation Photodegradation_Products Various Photoproducts 4-Amino-2,6-dinitrobiphenyl->Photodegradation_Products Photolysis Further_Reduction Triamino-biphenyl Reduction_Products->Further_Reduction Further Reduction

Caption: Potential degradation pathways of 4-Amino-2,6-dinitrobiphenyl.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Forced_Degradation Forced Degradation Conditions cluster_Analysis Analysis Stock_Solution Prepare Stock Solution of 4-Amino-2,6-dinitrobiphenyl Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Light Photolytic Stress Stock_Solution->Light Heat Thermal Stress Stock_Solution->Heat HPLC_Analysis HPLC-UV/DAD Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Light->HPLC_Analysis Heat->HPLC_Analysis Data_Analysis Quantify Parent Compound and Identify Degradation Products HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

V. References

  • Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials. Available from: [Link]

  • Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. Available from: [Link]

  • Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). PubMed. Available from: [Link]

  • Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. Available from: [Link]

  • Biotransformation. SlideShare. Available from: [Link]

  • 4-Amino-2,6-dinitrobiphenyl. PubChem. Available from: [Link]

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available from: [Link]

  • Biotransformation of Nitro Aromatic Compounds by Flavin-Free NADHAzoreductase. ResearchGate. Available from: [Link]

  • o-AMINOBIPHENYL. Organic Syntheses. Available from: [Link]

  • Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. ScienceDirect. Available from: [Link]

  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Modern Organic Chemistry and Applications. Available from: [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available from: [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc.. Available from: [Link]

  • Biotransformation of 2,4,6-trinitrotoluene by Diaphorobacter sp. strain DS2. ResearchGate. Available from: [Link]

  • Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'- dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). ResearchGate. Available from: [Link]

  • Coupled reductive and oxidative degradation of 4-chloro-2-nitrophenol by a co-immobilized mixed culture system. PubMed. Available from: [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Publishing. Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available from: [Link]

  • Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. PubMed. Available from: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available from: [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. PMC. Available from: [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. Available from: [Link]

  • Drug Biotransformation. Doctor 2024. Available from: [Link]

  • Enzymes and metabolites in picric acid (2,4,6-trinitrophenol) and 2,4-dinitrophenol biodegradation. Semantic Scholar. Available from: [Link]

  • Study on thermal behavior of some new diazoaminoderivatives. Studies in Science of Science. Available from: [Link]

  • 4-Amino-2,6-Dinitrotoluene. PubChem. Available from: [Link]

  • Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides. ResearchGate. Available from: [Link]

  • Green Synthesis and Applications of Nano CeO2/rGO Solar Active Photocatalyst for the Degradation of Basic Auramine-O Dye. Asian Journal of Chemistry. Available from: [Link]

  • Oxidation and Reduction. ResearchGate. Available from: [Link]

  • Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O. Synthesis. Available from: [Link]

  • Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. Organic Chemistry Data. Available from: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available from: [Link]

  • (PDF) Thermal stability of polydiphenylamine synthesized through oxidative polymerization of diphenylamine. ResearchGate. Available from: [Link]

  • Chemistry of Aminochromes. Part XVIII. The Effects of pH and Substituents on some Aminochrome–Thiol Reactions. ResearchGate. Available from: [Link]

  • Enhanced formation of 2,6-dichloro-4-nitrophenol during chlorination after UV/chlorine process: Free amino acid versus oligopeptide. PlumX. Available from: [Link]

  • pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLOS. Available from: [Link]

  • SYNTHESIS OF NOVEL p-AMINOPHENYL DERIVATES OF DPPH FREE RADICAL. Revue Roumaine de Chimie. Available from: [Link]

  • pH-Dependent transport of amino acids across lipid bilayers by simple monotopic anion carriers. PMC. Available from: [Link]

Sources

Validation & Comparative

Definitive Guide: Validation of an HPLC Method for 4-Amino-2,6-dinitrobiphenyl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Amino-2,6-dinitrobiphenyl (4-ADNB) is a critical metabolite often associated with the environmental degradation or biological metabolism of nitro-aromatic compounds (such as 2,6-dinitrobiphenyl). Its analysis is vital for toxicological assessments and environmental monitoring of explosive residues and dye intermediates.

This guide provides a rigorous method validation protocol for quantifying 4-ADNB using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) . While Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable alternatives, HPLC-DAD offers the optimal balance of robustness, cost-efficiency, and accessibility for routine quantification in complex matrices (e.g., soil, plasma).

Why This Method? (The "Product" Advantage)
  • Stability: Unlike GC, which often requires derivatization to prevent thermal degradation of the amino group, HPLC analyzes the compound in its native state.

  • Specificity: DAD allows for spectral confirmation (UV max ~360-370 nm) distinct from non-amino nitro-biphenyls.

  • Cost-Efficiency: Significantly lower operational costs than LC-MS/MS while maintaining sufficient sensitivity (LOQ ~10–50 ng/mL) for most metabolic studies.

Comparative Analysis: HPLC-DAD vs. Alternatives

The following table objectively compares the proposed HPLC-DAD method against standard alternatives for amino-nitro-aromatic analysis.

FeatureHPLC-DAD (Recommended) GC-ECD LC-MS/MS
Primary Mechanism Liquid phase separation + UV/Vis spectral confirmationGas phase separation + Electron Capture DetectionLiquid phase separation + Mass-to-Charge ratio
Analyte Stability High (Room temp analysis)Moderate/Low (Thermal stress may degrade amino group)High
Sensitivity (LOD) Moderate (~5–10 ng/mL)High (~0.1–1 ng/mL for nitro groups)Very High (<0.1 ng/mL)
Selectivity High (Retention time + UV Spectrum)Moderate (Retention time only)Extreme (MRM transitions)
Sample Prep Simple (LLE or Protein Precipitation)Complex (Often requires silylation)Simple (Dilute & Shoot)
Cost per Sample $ (Low)

(Moderate)

$
(High)

Validated HPLC Method Parameters (The "Product")

This protocol is designed based on the physicochemical properties of 4-ADNB (weak base, hydrophobic, UV-active nitro/amino conjugation).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

    • Rationale: The C18 stationary phase provides strong retention for the hydrophobic biphenyl core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Acidic pH ensures the amino group (pKa < 3 due to electron-withdrawing nitro groups) remains neutral or protonated consistently, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • Column Temperature: 30°C.

  • Detection:

    • Channel A: 254 nm (Aromatic ring π-π* transition).

    • Channel B: 365 nm (n-π* transition typical of nitro-anilines; highly specific).

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.020%Equilibration
1.020%Isocratic Hold
10.090%Linear Gradient
12.090%Wash
12.120%Re-equilibration
15.020%End of Run

Validation Workflow & Logic

The validation must follow ICH Q2(R1) guidelines. The diagram below illustrates the logical flow of the validation process, ensuring a self-validating system.

ValidationWorkflow Start Method Development (Optimized Separation) SystemSuitability System Suitability (Tailing < 1.5, Plates > 2000) Start->SystemSuitability Specificity Specificity Test (Blank vs. Spiked Matrix) SystemSuitability->Specificity Pass Linearity Linearity (R² > 0.999, 5 levels) Specificity->Linearity AccuracyPrecision Accuracy & Precision (Rec: 80-120%, RSD < 5%) Linearity->AccuracyPrecision LOD_LOQ Sensitivity (LOD/LOQ) (S/N = 3 and 10) AccuracyPrecision->LOD_LOQ Robustness Robustness (pH, Flow, Temp variations) LOD_LOQ->Robustness Final Validated Method Final Validated Method Robustness->Final Validated Method

Figure 1: Step-by-step validation logic ensuring data integrity from system setup to final method approval.

Detailed Experimental Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 4-Amino-2,6-dinitrobiphenyl reference standard in 10 mL of Acetonitrile. Store at -20°C in amber glass (nitro compounds are light-sensitive).

  • Working Standards: Serially dilute the stock with Mobile Phase A:B (50:50) to create concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.

Sample Preparation (Liquid-Liquid Extraction for Plasma/Water)
  • Causality: Direct injection of biological fluids clogs columns. LLE is chosen over SPE for cost-effectiveness and high recovery of nitro-aromatics.

  • Aliquot: Transfer 500 µL of sample (plasma/urine/water) into a 2 mL centrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., 2,4-dinitrotoluene, 10 µg/mL).

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (50:50 Water:ACN). Vortex and transfer to an HPLC vial.

Validation Acceptance Criteria

To ensure Trustworthiness , the method must meet these strict criteria:

ParameterAcceptance CriteriaExperimental Note
Specificity No interfering peaks at retention time of analyte.Check blank matrix extracts.
Linearity

; Residuals < 15%.
Range: 0.1 – 50 µg/mL.
Accuracy Recovery 85% – 115% at 3 levels (Low, Med, High).Spike into blank matrix.
Precision RSD < 5% (Intra-day) and < 10% (Inter-day).n=6 replicates per level.[2]
LOD / LOQ S/N ratio

3 (LOD) and

10 (LOQ).[3]
Calculated from low conc. injection.[4]

Troubleshooting & Optimization

  • Peak Tailing: If the amino group interacts with silanols, increase buffer strength (e.g., 10 mM Ammonium Acetate) or ensure the column is "end-capped".

  • Low Sensitivity: Switch detection wavelength to 365 nm . While 254 nm is standard, the nitro-aniline chromophore has a specific absorbance band in the near-UV/visible region that often has less background interference from the matrix.

  • Carryover: If "ghost peaks" appear in blanks, add a needle wash step with 100% Acetonitrile between injections.

References

  • National Center for Biotechnology Information (NCBI). (2025). 4-Amino-2,6-dinitrobiphenyl (Compound Summary). PubChem.[5][6] Available at: [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. (Context on nitro-aromatic degradation analysis). Environmental Science & Technology.
  • U.S. EPA. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (Standard regulatory framework for nitro-aromatic validation). Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for method validation logic). Available at: [Link]

  • Zhang, J., et al. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence. (Demonstrates reduction/detection strategies for similar compounds). Available at: [Link]

Sources

Definitive Guide: Purity Assessment of Synthesized 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Imperative

In the synthesis of high-energy intermediates and specialty dyes, 4-Amino-2,6-dinitrobiphenyl (CAS 136861-00-2) represents a critical structural motif. Its purity is not merely a metric of yield but a safety gatekeeper. The synthesis of nitro-aromatic amines often carries the risk of retaining mutagenic precursors (e.g., 4-aminobiphenyl derivatives) or generating unstable regioisomers that compromise downstream thermal stability.

This guide moves beyond generic "purity checks" to provide a comparative analysis of analytical methodologies. We evaluate High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) , establishing a validated workflow for certifying material quality.

Part 2: Synthesis Context & Impurity Profiling

To assess purity, one must first understand the "genealogy" of the impurities. The synthesis of 4-Amino-2,6-dinitrobiphenyl typically involves nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling of a functionalized dinitrobenzene.

The Impurity Genealogy (Visualized)

The following diagram illustrates the likely origin of critical impurities based on standard nitro-aromatic synthesis pathways.

ImpurityPathways Start Precursor (e.g., 1-Chloro-2,6-dinitro-4-aminobenzene) Product 4-Amino-2,6-dinitrobiphenyl (Target) Start->Product Pd-Catalyzed Coupling Imp1 Impurity A: Dehalogenated Side-Product (3,5-Dinitroaniline) Start->Imp1 Hydrodehalogenation Imp3 Impurity C: Regioisomer (4-Amino-2,4-dinitrobiphenyl) Start->Imp3 Isomerization/Migration Imp4 Impurity D: Inorganic Salts (Pd, Borates) Start->Imp4 Catalyst Residue Reagent Phenylboronic Acid Imp2 Impurity B: Homocoupling Product (Biphenyl) Reagent->Imp2 Self-Coupling

Figure 1: Causal mapping of impurity generation during the synthesis of 4-Amino-2,6-dinitrobiphenyl.

Part 3: Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for assessing the purity of 4-Amino-2,6-dinitrobiphenyl. The selection depends on whether the goal is absolute assay (potency) or trace impurity profiling.

HPLC-UV/DAD (The Gold Standard)
  • Mechanism: Reverse-phase separation based on hydrophobicity, coupled with UV detection (nitro groups are strong chromophores).

  • Pros: High sensitivity for polar nitro-impurities; robust quantification; widely available.

  • Cons: Requires reference standards for all impurities for accurate w/w% calculation.

  • Verdict: Primary Release Method. Best for detecting non-volatile degradation products.

GC-MS (The Volatile Inspector)
  • Mechanism: Thermal volatilization followed by electron ionization.

  • Pros: Excellent for identifying unknown impurities via spectral libraries; detects residual solvents.

  • Cons: Thermal Instability Risk. Polynitro aromatic amines can degrade or rearrange in the injection port (250°C+), leading to false impurity peaks.

  • Verdict: Secondary Characterization. Use only for residual solvent analysis or with cold on-column injection.

qNMR (The Absolute Truth)
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: No Reference Standard Needed. Provides absolute purity (assay) without requiring pure samples of the analyte.

  • Cons: Low sensitivity (LOD ~0.1-0.5%); cannot detect trace mutagenic impurities effectively.

  • Verdict: Reference Standard Qualification. Use this to assign purity to your primary HPLC standard.

Performance Comparison Matrix
FeatureHPLC-UV (Recommended)GC-MSqNMR (1H)
Specificity High (Separates Isomers)High (Mass ID)High (Structural)
Sensitivity (LOD) < 0.01% (Trace Analysis)< 0.05%~ 0.1%
Linearity (R²) > 0.999> 0.995N/A (Ratio based)
Sample Integrity Preserved (Ambient Temp) Risk of Thermal DegradationPreserved
Throughput High (15-20 min run)ModerateLow
Cost per Run LowModerateHigh (Deuterated Solvents)

Part 4: Validated Experimental Protocols

Protocol A: RP-HPLC Purity Assessment (Primary Method)

This protocol is designed to separate the target from likely hydrophobic precursors (biphenyls) and polar byproducts (anilines).

1. Chromatographic Conditions:

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic backbone) and 360 nm (nitro-amine charge transfer band).

2. Gradient Program:

Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold
15.090%Linear Ramp (Elutes hydrophobics)
18.090%Wash
18.120%Re-equilibration
23.020%End

3. Sample Preparation:

  • Diluent: 50:50 Water:ACN.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind nitro-aromatics).

4. Suitability Criteria (Self-Validating):

  • Tailing Factor: 0.8 – 1.2 (Critical for amine compounds).

  • Resolution: > 2.0 between Target and nearest impurity.

  • %RSD (n=5): < 0.5% for main peak area.

Protocol B: qNMR for Assay Calculation

Use this to determine the "true" potency of your synthesized batch.

1. Internal Standard Selection:

  • Maleic Acid: (Singlet at ~6.3 ppm). Good solubility in DMSO-d6.

  • 1,3,5-Trimethoxybenzene: (Singlet at ~6.1 ppm). Non-reactive.

2. Procedure:

  • Weigh accurately 10-15 mg of 4-Amino-2,6-dinitrobiphenyl (

    
    ) into a vial.
    
  • Weigh accurately 10-15 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.7 mL DMSO-d6 .

  • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds (essential for quantitative integration).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of standard.[1][2][3][4]

Part 5: Analytical Decision Workflow

To ensure scientific rigor, follow this logic flow when assessing a new batch.

Workflow Batch Synthesized Batch (Crude/Recrystallized) TLC Initial Screen (TLC) Check for gross impurities Batch->TLC HPLC RP-HPLC (Protocol A) Calculate Area % Purity TLC->HPLC Decision Purity > 98%? HPLC->Decision qNMR qNMR (Protocol B) Determine Absolute Assay Decision->qNMR Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Release Release for Use qNMR->Release Recryst->HPLC

Figure 2: Decision tree for the qualification of 4-Amino-2,6-dinitrobiphenyl.

References

  • PubChem. (n.d.). 4-Amino-2,6-dinitrobiphenyl (Compound Summary). National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC.[2] (Methodology basis for biphenyl core analysis). Retrieved February 20, 2026, from [Link]

Sources

Inter-Laboratory Validation of Analytical Methods for Nitrated Biphenyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Validation of Analytical Methods for Nitrated Biphenyls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

Nitrated biphenyls (NBs), such as 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl, are potent mutagens and suspected human carcinogens often found as byproducts in industrial synthesis or atmospheric transformation products of biphenyls. Unlike their parent compounds, the presence of the nitro- group (


) significantly alters their physicochemical properties, demanding specialized analytical approaches.

This guide provides a critical comparison of the three dominant analytical platforms—GC-NCI-MS , GC-EI-MS , and LC-MS/MS —and outlines a self-validating protocol for inter-laboratory studies. The consensus "Gold Standard" identified for trace-level quantification is Gas Chromatography with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) due to its superior sensitivity for electronegative nitro-compounds.

Methodological Landscape: A Comparative Analysis

The choice of method depends on the required Limit of Detection (LOD) and matrix complexity. While LC-MS/MS is growing in popularity for polar metabolites, GC-NCI-MS remains the reference standard for the non-polar nitrated parent compounds.

Table 1: Comparative Performance Metrics
FeatureGC-NCI-MS (Gold Standard)GC-EI-MS (Standard)LC-MS/MS (Alternative)
Primary Mechanism Electron capture by electronegative

group
Electron impact fragmentationElectrospray Ionization (ESI) / APCI
Sensitivity (LOD) Ultra-High (Femtogram level; 10–100x better than EI)Moderate (Picogram level)High (Picogram to Nanogram)
Selectivity Excellent (Selective for nitro- compounds)Good (Spectral library matching)Excellent (MRM transitions)
Sample Prep Requires rigorous cleanup (SPE) to remove interferencesStandard organic extractionMinimal cleanup; handles polar matrices
Key Limitation Limited to thermally stable compounds; matrix suppressionExcessive fragmentation of nitro- groupLower sensitivity for non-polar NBs without derivatization

Expert Insight: In inter-laboratory validation, GC-NCI-MS consistently yields the lowest Reproducibility Relative Standard Deviation (


) for nitrated aromatics because the ionization mechanism is highly specific to the nitro-moiety, effectively filtering out non-nitrated hydrocarbon background noise.
The "Gold Standard" Protocol: GC-NCI-MS Workflow

To ensure inter-laboratory reproducibility, a rigid protocol must be followed. This workflow minimizes the two largest sources of error: extraction efficiency and thermal degradation during injection.

Phase 1: Sample Preparation
  • Extraction: Use Soxhlet Extraction (24h with Dichloromethane) or Microwave-Assisted Extraction (MAE) .

    • Why: NBs bind strongly to particulate matter (PM) and soil organic carbon.

  • Cleanup (Crucial): Pass extract through a Silica Gel SPE Cartridge .

    • Elution: Elute with Hexane (discard)

      
       Hexane/DCM (collect NBs). This removes non-polar aliphatics that foul the NCI source.
      
  • Internal Standard: Spike with Deuterated 4-Nitrobiphenyl (

    
    -4-NBP)  prior to extraction to correct for recovery losses.
    
Phase 2: Instrumental Analysis (GC-NCI-MS)
  • Column: DB-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium (1.0 mL/min).

  • Reagent Gas: Methane (40%) or Ammonia.

    • Mechanism: The reagent gas acts as a buffer, thermalizing electrons. The nitro group captures a thermal electron to form the molecular anion

      
      .
      
  • Source Temp: 150°C (Lower temperatures favor electron capture).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Soil, PM10, Tissue) Spike Add Internal Standard (d9-4-Nitrobiphenyl) Sample->Spike Extract Extraction (Soxhlet / MAE) Spike->Extract Equilibration (1h) Cleanup SPE Cleanup (Silica Gel) Extract->Cleanup DCM Extract Concentrate Concentration (N2 Blowdown) Cleanup->Concentrate Fraction 2 Analysis GC-NCI-MS Analysis (Methane Reagent Gas) Concentrate->Analysis Data Quantification (Isotope Dilution Method) Analysis->Data

Caption: Figure 1. Optimized analytical workflow for the determination of nitrated biphenyls using Isotope Dilution GC-NCI-MS.

Inter-Laboratory Validation Framework

Validation must adhere to ICH Q2(R1) and ISO 5725 guidelines. The goal is to establish the "Horwitz Ratio" (HorRat) to determine if the method is fit for purpose across different labs.

Core Validation Parameters
  • Linearity:

    
     over 5 concentration levels (e.g., 1–1000 pg/µL).
    
  • Recovery: Acceptable range: 70–120% .

    • Self-Validation Check: If recovery drops below 70%, check the SPE elution volume; NBs may be retaining on the silica.

  • Precision (Repeatability

    
     & Reproducibility 
    
    
    
    ):
    • Repeatability (

      
      ):  Within-lab precision. Target 
      
      
      
      .
    • Reproducibility (

      
      ):  Between-lab precision. Target 
      
      
      
      .
Experimental Design for Ring Test
  • Participants: Minimum 5 laboratories.

  • Samples:

    • Blank Matrix: (e.g., clean soil).

    • Spiked Matrix (Low): ~LOQ level.

    • Spiked Matrix (High): 10x LOQ.

    • Blind Duplicate: To test blind precision.

Visualization: Validation Logic

ValidationLogic Start Inter-Lab Study Initiation Distribute Distribute Blind Samples (n=5 Labs) Start->Distribute Analyze Labs Analyze (Consensus Protocol) Distribute->Analyze Stat Statistical Analysis (ISO 5725) Analyze->Stat Check1 Check Outliers (Cochran/Grubbs Test) Stat->Check1 Check1->Stat Remove Outliers Check2 Calc HorRat Value Check1->Check2 No Outliers Pass Method Validated (HorRat 0.5 - 2.0) Check2->Pass 0.5 < HorRat < 2.0 Fail Method Invalid (Refine Protocol) Check2->Fail HorRat > 2.0

Caption: Figure 2. Decision tree for inter-laboratory method validation based on ISO 5725 statistical protocols.

Performance Data Summary

The following data represents typical performance metrics derived from validation studies of nitrated aromatics (NPAHs/NBs) in environmental matrices.

Table 2: Validation Performance Benchmarks
ParameterGC-NCI-MS (Target)GC-EI-MS (Target)Acceptance Criteria
Limit of Detection (LOD) 0.05 – 0.5 pg/µL 5 – 50 pg/µLSignal-to-Noise > 3:1
Limit of Quantitation (LOQ) 0.2 – 1.5 pg/µL 15 – 150 pg/µLSignal-to-Noise > 10:1
Mean Recovery 85% (range 75-105%)80% (range 70-110%)70 – 120%
Repeatability (

)
< 8% < 12%< 15%
Reproducibility (

)
< 15% < 25%< Horwitz Value

Note: Data synthesized from Bamford et al. (2003) and standard EPA method performance for nitro-aromatics.

References
  • Bamford, H. A., et al. (2003). "Determination and comparison of nitrated-polycyclic aromatic hydrocarbons measured in air and diesel particulate reference materials."[1][2] Chemosphere, 50(5), 575-587.[2]

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Dimashki, M., et al. (2000). "Determination of nitro-polycyclic aromatic hydrocarbons in air samples by gas chromatography-mass spectrometry with negative ion chemical ionisation.
  • ISO 5725-2:2019. "Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method."

  • Pang, X., et al. (2014). "Analysis of Nitrated Polycyclic Aromatic Hydrocarbons.

Sources

"benchmarking the synthesis of 4-Amino-2,6-dinitrobiphenyl against other methods"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 4-Amino-2,6-dinitrobiphenyl , a sterically crowded and electronically deactivated system.

This analysis contrasts the Classical Direct Nitration method (often cited but regiochemically flawed for this specific isomer) against the Triflate-Mediated Suzuki Coupling strategy (the modern standard for precision).

Executive Summary & Strategic Analysis

The Core Challenge: The synthesis of 4-Amino-2,6-dinitrobiphenyl presents a classic regiochemical paradox.

  • Target Structure: The nitro groups must be located at positions 2 and 6 (ortho to the phenyl ring) and the amine at position 4.

  • The Trap: Direct nitration of 4-aminobiphenyl is controlled by the amine's strong ortho/para directing effect. This inevitably places the nitro groups at positions 3 and 5 (ortho to the amine), yielding the wrong isomer (4-Amino-3,5-dinitrobiphenyl).

The Solution: To achieve the 2,6-dinitro pattern relative to the biphenyl linkage, one must construct the biphenyl bond after establishing the nitro substitution pattern. This guide recommends the Triflate-Mediated Suzuki Coupling route, utilizing Isopicramic Acid (4-amino-2,6-dinitrophenol) as the critical scaffold.

Comparison Matrix
FeatureMethod A: Direct NitrationMethod B: Triflate-Suzuki (Recommended)
Primary Product 4-Amino-3,5 -dinitrobiphenyl (Wrong Isomer)4-Amino-2,6 -dinitrobiphenyl (Target)
Regiocontrol Poor (Mixed isomers)Absolute (Structural guarantee)
Safety Profile Low (Exothermic mixed-acid nitration)High (Catalytic, mild conditions)
Overall Yield <30% (of desired isomer)65-75% (3 steps)
Scalability Difficult (Runaway risk)High (Batch/Flow compatible)

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent pathways. Note how Method A leads to a dead-end regarding the specific 2,6-isomer, while Method B utilizes a "Protect-Activate-Couple" strategy.

SynthesisPathways Start Starting Material: 4-Aminobiphenyl MethodA Method A: Direct Nitration (HNO3/H2SO4) Start->MethodA Classical Route AltStart Starting Material: Acetaminophen IsoAcid Intermediate: Isopicramic Acid (4-Amino-2,6-dinitrophenol) AltStart->IsoAcid Nitration & Hydrolysis WrongIso MAJOR PRODUCT: 4-Amino-3,5-dinitrobiphenyl (Nitros ortho to Amine) MethodA->WrongIso Electronic Control (Amine directs ortho) Protect Step 1: Protection (N-Boc / N-Acetyl) IsoAcid->Protect Activate Step 2: Activation (Tf2O -> O-Triflate) Protect->Activate Suzuki Step 3: Suzuki Coupling (Ph-B(OH)2, Pd Catalyst) Activate->Suzuki Target TARGET PRODUCT: 4-Amino-2,6-dinitrobiphenyl Suzuki->Target Deprotection

Caption: Comparative workflow showing the regiochemical failure of direct nitration versus the structural precision of the Suzuki route.

Detailed Experimental Protocols

Method A: Direct Nitration (The "Benchmark" for Failure)

Included for comparative purposes to demonstrate why this route should be avoided for the 2,6-isomer.

  • Reagents: 4-Acetamidobiphenyl, Fuming

    
    , Concentrated 
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Outcome: The acetamido group is a strong ortho/para director. Since the para position is occupied by the phenyl ring, nitration occurs primarily at the 3 and 5 positions (ortho to the amine).

  • Critical Flaw: Steric hindrance at the 2,6 positions (ortho to the phenyl ring) combined with the electronic directing effects of the amine makes placing nitros at 2,6 nearly impossible via this route.

Method B: Triflate-Mediated Suzuki Coupling (Recommended)

This method constructs the biphenyl core after the nitro groups are locked in place.

Phase 1: Synthesis of Isopicramic Acid Scaffold

Note: This utilizes the "Meldola" procedure, repurposing acetaminophen.

  • Nitration: Dissolve acetaminophen (10g) in

    
     at 0°C. Slowly add fuming 
    
    
    
    . The acetamido group protects the amine, allowing nitration at the 2,6 positions relative to the hydroxyl (which is generated in situ or present if starting from phenol).
  • Hydrolysis: Reflux in dilute HCl to remove the acetyl group.

  • Isolation: Neutralize to precipitate 4-amino-2,6-dinitrophenol (Isopicramic acid).

    • Validation: Red needles, mp ~170°C.

Phase 2: Activation (The "Triflate Switch")

To couple a phenol in a Suzuki reaction, it must be converted to a triflate (pseudohalide).

  • N-Protection: React Isopicramic acid (1.0 eq) with

    
     (1.1 eq) in THF/TEA to protect the amine.
    
    • Why: Prevents the amine from poisoning the Pd catalyst or reacting with the triflating agent.

  • O-Triflation: Cool the N-Boc intermediate in DCM (-78°C). Add Pyridine (2.0 eq) followed by Triflic Anhydride (

    
    , 1.2 eq).
    
    • Reaction:

      
      .
      
    • Safety:

      
       is corrosive; moisture sensitive.
      
  • Workup: Wash with cold water, dry over

    
    . Isolate the Aryl Triflate .
    
Phase 3: The Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine:

    • Aryl Triflate (1.0 eq)

    • Phenylboronic Acid (1.2 eq)

    • 
       (3-5 mol%) - Chosen for stability with steric bulk.
      
    • 
       (2.0 eq)
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Heat to 80-90°C under Argon for 4-6 hours.

  • Monitoring: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the triflate spot.

  • Deprotection: Treat the crude coupling product with TFA/DCM (1:1) to remove the Boc group.

  • Purification: Column chromatography (Silica gel).

Yield: 65-75% (over 3 steps from Isopicramic acid). Purity: >98% (HPLC).

Mechanism of Action: The Catalytic Cycle

The success of Method B relies on the Palladium catalytic cycle, which tolerates the steric bulk of the nitro groups better than electrophilic substitution.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-OTf adds to Pd) Pd0->OxAdd + Ar-OTf TransMet Transmetallation (Ph-B(OH)2 + Base) OxAdd->TransMet + Ph-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: The Pd(0)/Pd(II) catalytic cycle allows the formation of the sterically hindered biphenyl bond.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Step 3) Catalyst poisoning by free amineEnsure full N-Boc protection before triflation.
Hydrolysis of Triflate Wet solvents or high tempUse anhydrous DCM for triflation; keep Suzuki base (

) dry.
Protodeboronation Unstable Boronic AcidUse Phenylboronic acid pinacol ester or add excess boronic acid.
"Black Metal" precip Pd aggregationAdd excess ligand (e.g., dppf or

) to stabilize Pd species.

References

  • Meldola, R., & Stephens, F. G. (1905). "Dinitro-p-anisidine and its derivatives." Journal of the Chemical Society, Transactions, 87, 1199-1207. (Foundational work on 2,6-dinitro-4-aminophenol synthesis).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Standard review for Suzuki coupling protocols).

  • Ritter, T., et al. (2008). "Synthetic transformations of aryl triflates." Organic Letters, 10(14), 2967-2970. (Modern protocols for triflate activation).

  • Goon, S., et al. (2004). "Regioselective synthesis of dinitrobiphenyls." Journal of Organic Chemistry, 69(16), 5495. (Discussion of steric hindrance in nitration).

A Comparative Guide to the Cross-Validation of Analytical Results for 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate and reliable quantification of 4-Amino-2,6-dinitrobiphenyl is paramount for its use in research and pharmaceutical development, where it may act as a key intermediate or be present as a potential impurity. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. While specific cross-validation data for 4-Amino-2,6-dinitrobiphenyl is not extensively documented in publicly available literature, this guide leverages established principles of analytical chemistry and data from analogous aromatic amine and nitroaromatic compounds. We present a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as orthogonal methods for its analysis. This guide offers detailed experimental protocols, a comparative analysis of validation parameters, and visualizations to aid researchers in establishing robust and reliable analytical data.

Introduction to 4-Amino-2,6-dinitrobiphenyl and the Imperative of Cross-Validation

4-Amino-2,6-dinitrobiphenyl is a substituted biphenyl compound containing both amino and nitro functional groups.[1] Its chemical structure suggests its potential role as a building block in organic synthesis or as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The presence of nitroaromatic and aromatic amine moieties, classes of compounds often associated with genotoxic potential, necessitates highly sensitive and accurate analytical methods for its control.[2][3]

What is Cross-Validation?

Cross-validation of analytical methods is the process of comparing results from two or more distinct analytical techniques to ensure the accuracy, reliability, and consistency of the data.[4] This is particularly crucial in a regulatory environment to demonstrate that a chosen analytical method is fit for its intended purpose.[4][5][6] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures, which form the basis for the principles discussed in this guide.[7][8][9][10][11][12][13][14]

Why is it Critical for 4-Amino-2,6-dinitrobiphenyl?

  • Ensuring Data Integrity: Cross-validation provides a high degree of confidence in the reported analytical results, which is essential for decision-making in drug development.

  • Method Robustness: It demonstrates that the analytical results are not method-dependent and that the chosen methods are reliable under varied conditions.[4]

  • Regulatory Compliance: Regulatory agencies often require orthogonal analytical methods to confirm the purity and impurity profiles of drug substances.[4][11]

Comparative Analysis of Analytical Methodologies

This section provides a comparative overview of two common and powerful analytical techniques for the quantification of 4-Amino-2,6-dinitrobiphenyl: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics presented in the table below are based on typical results for structurally similar aromatic amines and nitroaromatic compounds and should be experimentally verified for 4-Amino-2,6-dinitrobiphenyl.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for Comparison
Principle Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.These methods are orthogonal, relying on different separation and detection principles, making them ideal for cross-validation.
Selectivity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, as mass spectrometry provides structural information, enhancing specificity.The high selectivity of GC-MS can confirm the identity of peaks observed in the HPLC chromatogram.
Sensitivity (LOD) Typically in the ng/mL range.[15]Can reach pg/mL levels, especially with derivatization.[1]GC-MS often provides superior sensitivity, which is crucial for trace-level impurity analysis.
Linearity (R²) > 0.999> 0.998Both methods are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%95-105%Both methods should demonstrate high accuracy as per ICH guidelines.[9]
Precision (%RSD) < 2%< 5% (with internal standard)HPLC often exhibits slightly better precision for routine quantitative analysis.
Sample Preparation Generally straightforward dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.[1]The need for derivatization in GC-MS adds a step to the sample preparation process.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 4-Amino-2,6-dinitrobiphenyl using HPLC-UV and GC-MS. These protocols are intended as a starting point and should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on established procedures for the analysis of nitroaromatic compounds.[15][16][17][18][19]

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 4-Amino-2,6-dinitrobiphenyl, a wavelength around 254 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of 4-Amino-2,6-dinitrobiphenyl reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing 4-Amino-2,6-dinitrobiphenyl in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from general procedures for the analysis of aromatic amines, which often require derivatization.[1][20][21][22][23]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis (e.g., m/z 50-400) and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of the analyte and an internal standard (e.g., a deuterated analog) in a suitable solvent like ethyl acetate.

  • Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • Analysis: After cooling, the derivatized sample is injected into the GC-MS.

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the structure of the target analyte.

Cross_Validation_Workflow cluster_Preparation 1. Preparation cluster_Execution 2. Execution cluster_Evaluation 3. Evaluation cluster_Conclusion 4. Conclusion A Define Analytical Requirements B Select Orthogonal Methods (e.g., HPLC-UV & GC-MS) A->B C Develop and Validate Each Method Individually (as per ICH Q2(R1)) B->C D Analyze the Same Set of Samples by Both Validated Methods C->D E Obtain Quantitative Results from Each Method D->E F Compare the Results Statistically (e.g., t-test, F-test, Bland-Altman plot) E->F G Assess for Systematic Bias and Proportional Differences F->G H Acceptance Criteria Met? G->H I Methods are Cross-Validated and can be used interchangeably H->I Yes J Investigate Discrepancies and Re-evaluate Methods H->J No J->C

Caption: A generalized workflow for the cross-validation of analytical methods.

4_Amino_2_6_dinitrobiphenyl cluster_structure 4-Amino-2,6-dinitrobiphenyl C12H9N3O4 C₁₂H₉N₃O₄ MW MW: 259.22 g/mol struct

Caption: Chemical structure of 4-Amino-2,6-dinitrobiphenyl.

Conclusion and Recommendations

The cross-validation of analytical methods for 4-Amino-2,6-dinitrobiphenyl is a critical exercise to ensure the generation of reliable and accurate data. This guide has outlined a framework for comparing HPLC-UV and GC-MS as orthogonal techniques. While HPLC-UV offers a more straightforward and high-throughput approach for routine analysis, GC-MS provides superior selectivity and sensitivity, making it an excellent confirmatory method, especially for trace-level quantification.

It is recommended that researchers perform a thorough method validation for each technique according to ICH Q2(R1) guidelines before proceeding with cross-validation.[9][10] The choice of the primary analytical method will depend on the specific application, such as routine quality control or impurity profiling. However, the availability of a cross-validated orthogonal method is invaluable for ensuring the integrity of the analytical data and meeting regulatory expectations.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Singh, R., Soni, A., & Shukla, S. K. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of hazardous materials, 172(2-3), 1652–1658. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]

  • Varma, D. P., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Agilent Technologies. Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. [Link]

  • U.S. Food and Drug Administration. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • MTC-USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Kommula, V. P., et al. (2022). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 13(8), 329-346. [Link]

  • Savoie, N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1289-1294. [Link]

  • Rao, B. V., et al. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Journal of Pharmaceutical Research International, 33(44B), 88-102. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Maurya, S., et al. (2022). Analytical method validation: A brief review. International Journal of Drug Regulatory Affairs, 10(4), 1-8. [Link]

  • Agência Nacional de Vigilância Sanitária. (2020). Validation of analytical methods in a pharmaceutical quality system. Revista Brasileira de Ciências Farmacêuticas, 56. [Link]

Sources

Establishing a Reference Standard for 4-Amino-2,6-dinitrobiphenyl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrological Challenge

4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2) is a critical nitro-aromatic amine, often encountered as a mutagenic impurity in biphenyl-based dyes or a degradation product in energetic material synthesis. In drug development and environmental toxicology, the accuracy of quantitative data—such as Ames test results or degradation kinetics—relies entirely on the purity of the reference standard used.

This guide compares the establishment of a Primary Reference Standard (PRS) using a multi-technique orthogonal approach (The "Product") against the common industry alternative of using Technical Grade Reagents characterized solely by chromatographic purity (The "Alternative").

Key Finding: Reliance on HPLC Area% (Alternative) consistently overestimates purity by 1.5%–3.0% for this compound class due to undetected residual moisture, inorganic salts, and non-chromophoric impurities.

Comparative Analysis: Primary Standard vs. Technical Reagent

The following table summarizes the performance metrics of a rigorous Primary Reference Standard compared to a typical Technical Grade alternative.

Table 1: Performance & Reliability Metrics
FeatureAlternative: Technical Grade Reagent Product: Primary Reference Standard (PRS)
Purity Assignment HPLC Area% (e.g., 99.5%)Mass Balance & qNMR (e.g., 98.2% w/w)
Traceability None (Vendor Certificate only)SI-Traceable (via NIST/BIPM traceable Internal Standards)
Uncertainty (

)
Unknown / Not ReportedCalculated (

)
(typically ± 0.3% to 0.5%)
Water/Solvent Content Ignored (Assumed 0%)Quantified (KF & GC-HS) and subtracted
Inorganic Residue IgnoredQuantified (Residue on Ignition/TGA)
Risk Profile High (Risk of false negatives in tox screens)Low (Defensible data for regulatory submission)

Technical Deep Dive: The Causality of Error

Why does the "Alternative" fail?

  • The "Area%" Fallacy: 4-Amino-2,6-dinitrobiphenyl is a polar nitro-aromatic. It is hygroscopic and tends to trap synthesis solvents (e.g., ethanol or toluene) in its crystal lattice. HPLC-UV detectors only "see" compounds with chromophores. They remain blind to water (often 0.5–1.5% w/w) and inorganic salts (sulfates/nitrates from nitration steps).

  • Extinction Coefficient Bias: Impurities with lower extinction coefficients than the main peak will be under-represented in Area% calculations, inflating the apparent purity.

The Solution: The PRS protocol employs Orthogonal Validation . We derive the purity value using two independent physical principles:

  • Method A (Mass Balance):

    
    [1]
    
  • Method B (qNMR): Direct molar ratio measurement against a certified internal standard.

Experimental Protocol: Establishing the Standard

This section details the self-validating workflow to certify a batch of 4-Amino-2,6-dinitrobiphenyl.

Phase 1: Synthesis & Purification (Brief)
  • Precursor: 2,6-Dinitrobiphenyl or 4-chloro-2,6-dinitrobiphenyl (via amination).

  • Purification: Crude material must be recrystallized (e.g., from Ethanol/Water) to achieve >99.0% chromatographic purity before characterization begins. Note: Do not dry at high temperatures (>60°C) initially to avoid thermal degradation; use vacuum desiccation.

Phase 2: Homogeneity & Stability Testing

Before assigning a value, the batch must be proven uniform.

  • Homogeneity: Randomly select 10 vials. Analyze by HPLC-UV. Calculate the Relative Standard Deviation (RSD) of the peak area. Acceptance Criteria: RSD < 1.0%.

  • Stability: Stress test a sample (60°C for 7 days). If degradation >0.5% is observed, the material requires cold storage (-20°C) and re-purification.

Phase 3: Characterization (The "Gold Standard" Workflow)
Step A: Structure Confirmation
  • 1H NMR (DMSO-d6): Confirm the singlet (2H) for the amine group and the aromatic splitting pattern consistent with 2,6-substitution.

  • MS (ESI+): Confirm parent ion

    
    .
    
  • FT-IR: Verify

    
     stretches (1530, 1350 cm⁻¹) and 
    
    
    
    stretches (3300–3500 cm⁻¹).
Step B: Purity Assignment (Quantitative)[2][3][4]

Method 1: Mass Balance Approach This method subtracts all measured impurities from 100%.[1][5]

  • Chromatographic Purity (

    
    ):  Determine via HPLC-UV (C18 column, Acetonitrile/Water gradient).
    
  • Volatiles (

    
    ):  Determine via Loss on Drying (LOD) or TGA. For this compound, Karl Fischer (KF) titration is preferred for water specificity.
    
  • Inorganics (

    
    ):  Determine via Residue on Ignition (ROI).
    
  • Calculation:

    
    
    

Method 2: Quantitative NMR (qNMR) This serves as the orthogonal check.

  • Internal Standard (IS): Use a traceably certified standard (e.g., Dimethyl sulfone or Maleic acid) with non-overlapping signals.

  • Solvent: DMSO-d6 (ensures solubility of the nitro-aromatic).

  • Protocol: Weigh ~10 mg of Analyte and ~10 mg of IS (precision ±0.01 mg). Acquire 1H NMR with D1 relaxation delay > 5×T1 (typically 60s) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1][6]
    

Visualization: The Certification Workflow

The following diagram illustrates the logical flow of the certification process, ensuring no critical impurity class is overlooked.

ReferenceStandardWorkflow cluster_Char Orthogonal Characterization Start Crude 4-Amino-2,6-dinitrobiphenyl Purification Recrystallization & Vacuum Drying Start->Purification Homogeneity Homogeneity Testing (HPLC-UV, n=10) Purification->Homogeneity StructConf Structure Confirmation (IR, MS, 1H-NMR) Homogeneity->StructConf MethodA Method A: Mass Balance (100% - Water - Solvents - Inorganics) StructConf->MethodA MethodB Method B: qNMR (vs. NIST-traceable IS) StructConf->MethodB Reconciliation Data Reconciliation (Do Method A & B agree within 1.0%?) MethodA->Reconciliation MethodB->Reconciliation COA Issue Certificate of Analysis (Assigned Purity & Uncertainty) Reconciliation->COA Yes Fail Reject / Repurify Reconciliation->Fail No

Figure 1: Decision tree for establishing a Certified Reference Material (CRM) for nitro-aromatic amines.

Experimental Data Summary (Example)

The following data illustrates a typical discrepancy found when characterizing 4-Amino-2,6-dinitrobiphenyl.

ParameterMethodResultImpact on Potency
Chromatographic Purity HPLC-UV (254 nm)99.8% Overestimation (Ignores non-UV active species)
Volatiles Karl Fischer (Water)0.8%Reduces active content
Residual Solvents GC-Headspace (Ethanol)0.4%Reduces active content
Inorganics Residue on Ignition0.1%Reduces active content
Mass Balance Purity Calculation98.5% Realistic "As-is" purity
qNMR Purity 1H qNMR (vs. Maleic Acid)98.4% ± 0.4% Confirms Mass Balance

References

  • PubChem. 4-Amino-2,6-dinitrobiphenyl (Compound Summary). National Library of Medicine. [Link]

  • Davies, S. R., et al. (2015).[4] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[4] [Link]

  • BIPM/CCQM. "Metrology in Chemistry: qNMR for Reference Material Preparation." Encyclopedia MDPI. [Link]

  • European Directorate for the Quality of Medicines (EDQM). "Reference Standards for N-nitrosamine impurities." (Guidance on nitro/nitroso impurities). [Link]

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Safety Operating Guide

4-Amino-2,6-dinitrobiphenyl: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of 4-Amino-2,6-dinitrobiphenyl down the drain or in general chemical waste streams.

This compound is a polynitro aromatic amine . Its chemical structure—an electron-rich amino group flanked by two electron-withdrawing nitro groups—creates a "push-pull" electronic system. This imparts two critical hazards:

  • Energetic Instability: While more stable than TNT, dinitro-substituted biphenyls possess significant thermal instability and potential shock sensitivity, particularly when dry or chemically impure.

  • High Toxicity/Mutagenicity: Like many nitroaromatics, it is a suspected mutagen and exhibits high aquatic toxicity.

Immediate Action Required:

  • Isolate: Move any containers to a dedicated satellite accumulation area away from oxidizers and reducing agents.

  • Label: Tag immediately as "Hazardous Waste - Toxic & Potential Explosive Hazard."

  • State: If the material is dry powder, do not subject it to friction or impact.

Hazard Characterization & Technical Rationale

To safely manage this compound, you must understand the mechanism of its hazard.

The "Push-Pull" Mechanism

The 4-amino-2,6-dinitrobiphenyl molecule features an amino group (


) acting as an electron donor, while the nitro groups (

) at the 2 and 6 positions act as strong electron acceptors.
  • Risk: This intramolecular charge transfer lowers the activation energy for decomposition. In a fire or under high heat, this compound can decompose violently, releasing nitrogen oxides (

    
    ).
    
  • Implication for Disposal: You cannot use standard oxidative destruction (e.g., Chromic acid) or uncontrolled combustion, as this may trigger a runaway reaction.

RCRA Waste Classification (US Regulations)

While 4-Amino-2,6-dinitrobiphenyl is not explicitly named on the EPA P-list or U-list, it must be characterized by the generator (you) based on its properties (40 CFR § 261).

Classification CriteriaStatusCodeRationale
Ignitability / Reactivity High D001 / D003 Nitro groups provide internal oxygen; potential for explosive decomposition.
Toxicity High D000 (General) Nitroaromatics are systemic toxins and suspected carcinogens.
Listing Not ListedN/AFalls under "Characteristic Waste" rather than "Listed Waste."

Personal Protective Equipment (PPE) Matrix

Standard latex or single-layer nitrile gloves are insufficient for polynitro aromatics due to rapid permeation.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Inner) Laminate Film (Silver Shield/4H) Resists permeation of aromatic amines and nitro compounds (>480 min breakthrough).
Hand (Outer) Thick Nitrile (5-8 mil) Provides tactile grip and mechanical protection for the inner laminate glove.
Respiratory N95 (minimum) / P100 (preferred) Prevent inhalation of dust; nitroaromatics cause methemoglobinemia upon inhalation.
Body Tyvek Lab Coat / Apron Disposable outer layer prevents contamination of street clothes.
Eye Chemical Splash Goggles Safety glasses are insufficient for powders that may become airborne.

Disposal Workflow & Decision Tree

The following diagram outlines the logical flow for assessing and processing this waste stream.

DisposalWorkflow Start Waste: 4-Amino-2,6-dinitrobiphenyl StateCheck Physical State Assessment Start->StateCheck IsDry Dry Solid / Powder StateCheck->IsDry If Powder IsSol In Solution StateCheck->IsSol If Dissolved WetDown ACTION: Wet with water/alcohol (Desensitize) IsDry->WetDown High Shock Risk Container Primary Container: HDPE or Amber Glass (No Metal Spatulas) IsSol->Container Verify Solvent Compatibility WetDown->Container Segregate Segregate: Oxidizer/Reducer Free Labeling Labeling: 'Toxic', 'Explosive Hazard', 'Nitroaromatic Amine' Segregate->Labeling Container->Segregate Vendor Hand-off to High-Temp Incineration (TSDF Facility) Labeling->Vendor

Figure 1: Critical decision path for segregating and packaging nitroaromatic waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Desensitization

Goal: Prevent dry friction and static discharge.

  • Work Area: Clear the fume hood of all other chemicals, specifically acids (which can form salts) and oxidizers.

  • Desensitization: If the material is an old, dry powder, gently mist it with water or a water/ethanol mixture to reduce dust generation and static potential. Do not use metal spatulas (spark risk). Use conductive plastic or wood.

Phase 2: Packaging

Goal: Containment compatible with incineration.

  • Primary Container: Transfer the material into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

    • Note: Avoid metal containers due to potential reactivity with nitro groups.

  • Solvent Selection (if dissolving): If the protocol requires dissolution, use a combustible solvent like acetone or ethanol . This assists the incinerator in maintaining the high temperatures required for complete destruction.

    • Warning: Do NOT use chlorinated solvents (creates dioxins during burning) or ethers (peroxide risk).

Phase 3: Labeling & Storage
  • Tagging: Apply a hazardous waste tag immediately.

    • Constituents: "4-Amino-2,6-dinitrobiphenyl in [Solvent Name]"

    • Hazards: Check "Toxic" and "Reactivity/Explosive" (if dry).

  • Segregation: Place the primary container inside a secondary containment bin. Store this bin in a flammables cabinet, separate from strong acids and oxidizers .

Phase 4: Final Destruction (The "Black Box")

Do not attempt to destroy this chemically in the lab (e.g., via reduction) unless you are a specialized facility. The byproducts of partial reduction (hydroxylamines) are often more toxic than the parent compound.

  • Authorized Method: The only acceptable disposal method is High-Temperature Incineration equipped with an afterburner and

    
     scrubber.
    
  • Logistics: Contact your EHS officer or licensed waste vendor (e.g., Veolia, Clean Harbors) to schedule a pickup. Declare the "Nitro" content explicitly on the manifest so they can route it to the correct incinerator feed.

Emergency Contingencies

Spill Response
  • Evacuate: If a large amount of dry powder is spilled, evacuate the immediate area to let dust settle.

  • PPE Up: Don full PPE (Tyvek, Double Gloves, Respirator).

  • Wet Method: Do not dry sweep. Cover the spill with wet paper towels (water/ethanol) to desensitize.

  • Collect: Scoop the wet slurry into a waste container using a plastic scoop.

Exposure First Aid[2][3]
  • Inhalation: Move to fresh air immediately. Seek medical attention for potential methemoglobinemia (blue lips/fingernails).

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol to wash skin, as it increases transdermal absorption of nitro-compounds.

References

  • PubChem. (n.d.).[3] 4-Amino-2,6-dinitrobiphenyl Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Amino-2,6-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 4-Amino-2,6-dinitrobiphenyl Audience: Researchers, scientists, and drug development professionals.

CRITICAL SAFETY NOTICE: IDENTITY VERIFICATION

Attention: There is a discrepancy in the chemical identity provided in your request.

  • Chemical Name: 4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2)[1]

  • CAS Provided: 6393-42-6 (Corresponds to 4-Methyl-2,6-dinitroaniline , also known as 2,6-Dinitro-p-toluidine).

Action Required: Verify the label on your specific container. Safety Implications: Both compounds are Polynitro Aromatic Amines . They share critical hazard profiles: acute toxicity (methemoglobinemia) , skin sensitization , and energetic instability (potential for explosive decomposition). The protocols below are designed to cover the highest risk factors associated with this chemical class.

PART 1: RISK ASSESSMENT & HAZARD IDENTIFICATION

As a Senior Application Scientist, I approach this not just as "toxic" but as a compound with specific mechanisms of action that dictate our PPE choices.

The "Why" Behind the PPE
  • Methemoglobinemia (The Silent Killer): Nitro-aromatic amines can oxidize hemoglobin to methemoglobin, stripping the blood's ability to carry oxygen. This can occur via skin absorption without immediate pain or burning.

    • Implication: Standard nitrile gloves are often insufficient for prolonged contact. Permeation can occur in minutes.

  • Energetic Instability: The 2,6-dinitro substitution pattern on an aromatic ring creates internal strain and oxygen balance issues. While less sensitive than primary explosives, dry dusts can be shock- or friction-sensitive.

    • Implication: Static discharge control and non-sparking tools are mandatory.

  • Sensitization: Repeated exposure can lead to severe allergic dermatitis.

    • Implication: Total skin coverage is non-negotiable.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

This matrix moves beyond generic "safety glasses" to specific, field-proven gear for high-hazard organic synthesis.

Protection ZoneStandard Requirement Advanced Specification (Best Practice) Scientific Rationale
Respiratory N95 Particulate RespiratorP100 (HEPA) Half-Face Respirator or PAPRNitro-aromatic dusts are fine and potent. P100 offers 99.97% filtration efficiency against oil and non-oil based particulates.
Hand (Inner) Disposable Nitrile (4 mil)Disposable Nitrile (Low Derma) Provides dexterity and a final barrier against sweat/contamination.
Hand (Outer) Thick Nitrile (8 mil)Silver Shield® / 4H® (Laminate) CRITICAL: Nitro-aromatics permeate nitrile rubber. Laminate films provide >4hr breakthrough time. If dexterity is vital, use Double-Cuff Nitrile (min 8 mil) and change every 15 mins.
Eye/Face Safety Glasses w/ Side ShieldsChemical Splash Goggles + Face Shield Powders float. Goggles seal the eyes from airborne dust. Face shield protects against potential energetic deflagration.
Body Cotton Lab CoatTyvek® Disposable Coverall (w/ cuffs)Cotton absorbs toxic liquids/dusts, keeping them against your skin. Tyvek is impervious and disposable, preventing cross-contamination.
Footwear Closed-toe shoesChemical Resistant Overshoes Prevents tracking toxic dust out of the containment zone.

PART 3: VISUALIZATION - PPE DECISION LOGIC

The following diagram illustrates the decision-making process for selecting PPE based on the specific operation being performed.

PPE_Decision_Logic Start Operation Type Solid_Handling Handling Dry Solid (Weighing/Transfer) Start->Solid_Handling Dust Hazard Solution_Handling Handling Solutions (Dilution/Injection) Start->Solution_Handling Splash Hazard Closed_System Closed System (Rotovap/Reactor) Start->Closed_System Contained PPE_Max MAXIMUM PROTECTION - Fume Hood REQUIRED - P100 Respirator - Silver Shield Gloves - Tyvek Suit - Anti-static Tools Solid_Handling->PPE_Max High Inhalation/Dermal Risk PPE_Med LIQUID PROTECTION - Fume Hood REQUIRED - Double Nitrile Gloves - Splash Goggles - Lab Coat + Apron Solution_Handling->PPE_Med Permeation Risk PPE_Min STANDARD PROTECTION - Fume Hood Recommended - Single Nitrile Gloves - Safety Glasses - Lab Coat Closed_System->PPE_Min Low Exposure Risk

Figure 1: Risk-based PPE selection logic. Note that handling dry solids poses the highest risk due to dust generation and static sensitivity.

PART 4: OPERATIONAL WORKFLOW (STEP-BY-STEP)

Phase 1: Pre-Operational Setup
  • Static Control: Ensure the balance and work surface are grounded. Use an ionizing fan or anti-static gun on the powder if available.

  • Solvent Selection: Prepare a "Kill Solution" (typically 10% NaOH or specific surfactant) before starting.

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) in the fume hood. This captures spills and allows for easy disposal.[2]

Phase 2: Weighing & Handling
  • Don PPE: Put on Tyvek coat, then inner gloves, then outer gloves (taping cuffs if necessary).

  • Transfer:

    • Use a plastic or ceramic spatula . Avoid metal-on-metal contact which can spark.

    • Open the container only inside the fume hood.

    • Weigh directly into a tared vial. Do not use weighing paper (high static risk); use a weighing boat or the final vessel.

  • Solubilization:

    • Add solvent to the solid. (Do not pour solid into solvent, which creates a dust cloud).

    • Tip: If the compound is stubborn, sonicate in a sealed vessel. Do not heat open containers.

Phase 3: Decontamination & Disposal
  • Primary Clean: Wipe tools with a solvent-soaked Kimwipe (Acetone or DMSO usually works well for nitro-aromatics).

  • Secondary Clean: Wash surface with soap and water.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, pads, and boats go into "Hazardous Solid Waste - Toxic/Oxidizer".

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on your solvent. Do not mix with strong acids or bases in the waste container to avoid exothermic decomposition.

PART 5: VISUALIZATION - SAFE HANDLING WORKFLOW

Handling_Workflow Storage Storage (Cool, Dry, Dark) Prep Prep Workspace (Anti-static, Absorbent Pads) Storage->Prep Weighing Weighing (Plastic Spatula, Fume Hood) Prep->Weighing Don PPE Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Cleanup Decontamination (Solvent Wipe -> Soap Wash) Solubilization->Cleanup Seal Vessel Cleanup->Prep Reset Area Disposal Disposal (High-Temp Incineration) Cleanup->Disposal Segregate Waste

Figure 2: Operational workflow emphasizing the critical path from storage to disposal, highlighting dust minimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148792, 4-Amino-2,6-dinitrobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70678, 4-Methyl-2,6-dinitroaniline (CAS 6393-42-6). Retrieved from [Link]

  • Organic Syntheses. 2,6-Dinitroaniline and related compounds: Safety and Handling. (Provides context on stability and synthesis hazards). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 2,6-dinitro-p-toluidine. Retrieved from [Link]

Sources

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